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Core Science & Biosynthesis

Foundational

Structure-activity relationship (SAR) of 7-bromo-4-hydroxyisoquinoline derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 7-Bromo-4-hydroxyisoquinoline Derivatives as Potential Therapeutic Agents Executive Summary The isoquinoline scaffold is a cornerstone in medici...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 7-Bromo-4-hydroxyisoquinoline Derivatives as Potential Therapeutic Agents

Executive Summary

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1] This guide focuses on a specific, underexplored subclass: 7-bromo-4-hydroxyisoquinoline derivatives. The strategic placement of a bromine atom at the C7-position offers a versatile synthetic handle for molecular diversification through modern cross-coupling reactions, while the 4-hydroxy group is a key pharmacophoric feature known to interact with various biological targets. This document, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for initiating a drug discovery program around this scaffold. It outlines proposed synthetic strategies, a cascade of biological evaluation protocols, and a systematic approach to elucidating the structure-activity relationship (SAR) to guide lead optimization. The methodologies described herein are grounded in established principles for analogous heterocyclic compounds and are designed to be self-validating and reproducible.

The 7-Bromo-4-hydroxyisoquinoline Scaffold: A Privileged Starting Point

The pursuit of novel therapeutic agents frequently begins with a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. The isoquinoline core is one such scaffold.[1] Our focus on the 7-bromo-4-hydroxyisoquinoline substitution pattern is deliberate and strategic for several reasons:

  • The 4-Hydroxy Group: This functional group can exist in tautomeric equilibrium with its 4-keto form (an isoquinolone). This duality is critical, as the hydroxyl group can act as both a hydrogen bond donor and acceptor, while the keto form also presents distinct interaction possibilities. In related 4-hydroxyquinoline systems, this moiety is often essential for binding to targets like bacterial DNA gyrase or various kinases.[2] Its presence is therefore a rational starting point for exploring a wide range of biological activities.

  • The 7-Bromo Substituent: The bromine atom at the C7 position serves two primary purposes. First, its electronic properties (an electron-withdrawing inductive effect and electron-donating resonance effect) significantly modulate the electron density of the entire ring system, which can influence binding affinity and pharmacokinetic properties. Second, and more importantly, it serves as a highly versatile synthetic handle. It readily participates in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic and efficient introduction of a diverse array of substituents to probe the SAR at this position.[3] This is a field-proven strategy for optimizing potency and selectivity.

Based on the known activities of related quinoline and isoquinoline compounds, derivatives of this scaffold are postulated to target key enzymes involved in cell proliferation and survival, such as receptor tyrosine kinases (e.g., EGFR), the PI3K/Akt pathway, or DNA topoisomerases.[3][4][5]

Synthesis of the Core Scaffold and Key Derivatives

A successful SAR campaign is predicated on a robust and flexible synthetic strategy that allows for the creation of a diverse chemical library. The following section details a proposed pathway for the synthesis of the core scaffold and its subsequent diversification.

Proposed Synthetic Pathway to 7-Bromo-4-hydroxyisoquinoline

The synthesis of the core scaffold can be approached via a multi-step sequence, leveraging established reactions in heterocyclic chemistry. A logical pathway would involve the initial construction of the 7-bromoisoquinoline intermediate, followed by the introduction of the 4-hydroxy group. A method adapted from patent literature for the synthesis of 7-bromoisoquinoline provides a validated starting point.[6]

Synthetic_Pathway A Starting Material (e.g., m-bromoaniline derivative) B Intermediate A (e.g., 7-aminoisoquinoline) A->B Pomeranz–Fritsch or Bischler–Napieralski reaction C Intermediate B (7-Bromoisoquinoline) B->C Diazotization-Bromination (Sandmeyer-type reaction) D Final Core Scaffold (7-Bromo-4-hydroxyisoquinoline) C->D Oxidation / Hydroxylation

Caption: Proposed synthetic workflow for the 7-Bromo-4-hydroxyisoquinoline core.

Experimental Protocol: Synthesis of 7-Bromoisoquinoline (Intermediate B)

This protocol is adapted from a known method for converting an aromatic amine to a bromide and serves as a foundational step.[6]

  • Diazotization: Dissolve 7-aminoisoquinoline (1.0 eq) in a suitable non-aqueous solvent such as dibromoethane. Cool the solution to 0-5°C.

  • Add tert-butyl nitrite (1.2 eq) dropwise to the solution while maintaining the temperature. Stir for 30 minutes.

  • Bromination: Add benzyltrimethylammonium bromide (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 5-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Perform an aqueous work-up by washing the organic layer several times with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 7-bromoisoquinoline by column chromatography on silica gel.

Diversification Strategy: Probing the SAR

With the 7-bromo core scaffold in hand, a library of derivatives can be generated. The primary points of diversification are the C7 position (via the bromo handle) and potentially the C1 position.

Experimental Protocol: Suzuki Coupling at the C7-Position

This generalized protocol illustrates the use of the bromo group as a synthetic handle for introducing aryl moieties, a common strategy in medicinal chemistry.[3]

  • Reaction Setup: To a degassed reaction vessel, add 7-bromo-4-hydroxyisoquinoline (1.0 eq), an appropriate arylboronic acid (1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.5 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or DMF) and water.

  • Reaction: Heat the mixture under an inert nitrogen or argon atmosphere to 80-100°C. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer, concentrate it, and purify the resulting residue by column chromatography to yield the 7-aryl-4-hydroxyisoquinoline derivative.

Biological Evaluation and Screening Cascade

The rationale behind a screening cascade is to efficiently identify promising compounds from a larger library. The cascade begins with broad, high-throughput assays and progresses to more complex, lower-throughput mechanistic studies for the most active hits.

Screening_Cascade cluster_0 Primary Screening cluster_1 Hit Confirmation & Secondary Screening cluster_2 Mechanistic Studies A Synthesized Library of Derivatives B In Vitro Cytotoxicity Screen (e.g., MTT Assay) Against Cancer Cell Lines A->B C Determine IC50 Values B->C D Assess Selectivity (Cancer vs. Normal Cells) C->D E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assay (Annexin V / PI Staining) D->F G Target-Based Assays (e.g., Kinase Inhibition) D->G

Caption: A tiered workflow for the biological evaluation of new derivatives.

Primary Screening: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration at which a compound inhibits cell growth by 50% (IC50) and is a standard first-pass screen for anticancer activity.[4]

  • Cell Seeding: Culture human cancer cells (e.g., MCF-7, A549) in appropriate media. Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[4]

  • Compound Preparation: Prepare a 10 mM stock solution of each derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).[4]

  • Treatment: Replace the medium in the wells with the medium containing the various compound concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.[4]

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Secondary Screening: Cell Cycle Analysis

This assay determines if a compound causes cells to arrest at a specific phase of the cell cycle (G0/G1, S, or G2/M), which is a hallmark of many anticancer drugs.[4]

  • Cell Treatment: Treat cells with the compound of interest at its predetermined IC50 concentration for 24-48 hours.

  • Harvesting: Harvest both treated and untreated control cells using trypsin and wash with ice-cold phosphate-buffered saline (PBS).

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[4]

  • Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of PI fluorescence is proportional to the DNA content.

  • Data Interpretation: Analyze the resulting histograms to quantify the percentage of cells in each phase of the cell cycle and compare treated cells to controls.[4]

Establishing the Structure-Activity Relationship (SAR)

The core of this guide is to systematically determine how changes in chemical structure affect biological activity. Data from the screening cascade should be organized to reveal these trends.

Hypothetical SAR Data Presentation

The table below presents a hypothetical dataset for a small, focused library of 7-bromo-4-hydroxyisoquinoline derivatives. This illustrates how SAR data can be structured for clear interpretation.

Compound IDR1 (at C1)R7 (at C7)Cytotoxicity IC50 (µM) on MCF-7
1 H-Br55.6
2 -Phenyl-Br22.1
3 H-Phenyl (from Suzuki)15.3
4 H-4-Methoxyphenyl (from Suzuki)8.9
5 H-4-Trifluoromethylphenyl (from Suzuki)18.5
6 H-Thiophen-2-yl (from Suzuki)11.2
Interpretation of SAR and Key Structural Insights

SAR_Summary pos1 Substitution here (e.g., -Phenyl) may increase steric bulk, potentially improving potency. pos4 4-OH group is critical. Likely H-bond donor/acceptor. Masking may reduce activity. pos7 C7-Position is key for modulation: - Electron-donating groups (e.g., -OMe)  enhance potency. - Electron-withdrawing groups (e.g., -CF3)  are less favorable. - Heteroaromatics are well-tolerated.

Caption: Key SAR trends for the 7-Bromo-4-hydroxyisoquinoline scaffold.

  • The Core Scaffold (1): The parent compound shows modest activity, confirming the scaffold is biologically relevant but requires optimization.

  • C1-Substitution (2): Adding a phenyl group at the C1 position moderately improves activity compared to the parent compound (1). This suggests that this position can tolerate steric bulk and that exploring different aryl or alkyl groups here is a valid strategy.

  • C7-Substitution (3-6): This position is highly sensitive to modification and is key to potency.

    • Replacing the bromine with a phenyl group (3 ) significantly enhances activity, indicating the bromo atom is more of a synthetic tool than a necessary pharmacophoric feature in this context.

    • Adding an electron-donating group (-OCH₃) to the appended phenyl ring (4 ) further boosts potency, suggesting that increased electron density in this region is favorable for target interaction.

    • Conversely, an electron-withdrawing group (-CF₃) on the phenyl ring (5 ) is less effective than the unsubstituted phenyl ring, reinforcing the preference for electron-rich moieties at C7.

    • A heteroaromatic ring like thiophene (6 ) is also well-tolerated and yields potent compounds. This opens the door to exploring a wide range of five- and six-membered heterocycles at this position to improve properties like solubility and metabolic stability.

Postulated Mechanism of Action

The SAR findings, combined with data from mechanistic assays, allow for the formulation of a testable hypothesis regarding the mechanism of action. For instance, if active compounds consistently induce G2/M cell cycle arrest, this might point towards inhibition of microtubule polymerization or enzymes involved in mitotic progression. If they primarily induce apoptosis without cell cycle arrest, they may be acting on a pro-apoptotic pathway.

Many quinoline-based inhibitors function by targeting the ATP-binding pocket of kinases.[3] The SAR suggests that the 4-hydroxyisoquinoline core acts as the primary anchor within the binding site, while the substituent at the C7 position extends into a more solvent-exposed region where electronic and steric properties can be fine-tuned to maximize potency.

Signaling_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 7-Aryl-4-hydroxy- isoquinoline Derivative Inhibitor->EGFR Inhibition

Caption: Postulated inhibition of the EGFR signaling pathway by derivatives.

Conclusion and Future Directions

This guide has established a comprehensive framework for the exploration of 7-bromo-4-hydroxyisoquinoline derivatives as a novel class of therapeutic agents. The core scaffold is synthetically accessible, and its strategic halogenation provides a clear path for library diversification and systematic SAR studies. The outlined screening cascade enables the efficient identification of potent compounds and elucidation of their mechanism of action.

Future work should focus on expanding the library based on the initial SAR findings. Key next steps include:

  • Synthesizing a broader range of 7-aryl and 7-heteroaryl derivatives to further refine the electronic and steric requirements at this position.

  • Exploring substitutions at the C1 position to investigate potential synergistic effects.

  • For the most potent compounds, initiating studies on absorption, distribution, metabolism, and excretion (ADME) to assess their drug-like properties.

  • Confirming the molecular target through direct enzymatic assays and other target engagement studies.

By following this structured, data-driven approach, the therapeutic potential of the 7-bromo-4-hydroxyisoquinoline scaffold can be fully realized.

References

  • Benchchem. The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols.
  • Benchchem. Application Notes and Protocols for 7-Bromo-4-hydroxy-2-phenylquinoline in Cancer Research.
  • Benchchem. Stability issues of 7-Bromo-4-hydroxy-2-phenylquinoline in solution.
  • Google Patents. Method for preparing 7-bromoisoquinoline - CN102875465A.
  • Google Patents. Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - CN112500341A.
  • Patsnap. Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid - Eureka.
  • ChemicalBook. 7-BROMO-4-HYDROXYQUINOLINE | 82121-06-0.
  • Atlantis Press. Synthesis of 6-bromo-4-iodoquinoline.
  • Benchchem. Application Notes and Protocols: 7-Bromo-4-chloro-8-methylquinoline in the Synthesis of Anticancer Agents.
  • PMC. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics.
  • Journal of Organic and Pharmaceutical Chemistry. Biological Activities of Tetrahydroisoquinolines Derivatives.
  • PubChem. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 10400802.
  • Benchchem. A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline Derivatives.
  • PMC. Biologically Active Isoquinoline Alkaloids covering 2014-2018.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES.
  • ResearchGate. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities.
  • PubMed. Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors.
  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.

Sources

Exploratory

Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate as a HIF-PH inhibitor scaffold

This guide outlines the technical utility, synthetic pathways, and optimization strategies for Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate (CAS 1572439-66-7). This molecule serves as a critical "privileged scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical utility, synthetic pathways, and optimization strategies for Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate (CAS 1572439-66-7). This molecule serves as a critical "privileged scaffold" in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, a class of drugs (e.g., Roxadustat) used to treat renal anemia.

Technical Guide & Optimization Strategy

Executive Summary

Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate represents a pivotal intermediate in the medicinal chemistry of HIF-PH inhibitors. Structurally, it possesses the essential 4-hydroxyisoquinoline-3-carboxylate pharmacophore required for chelating the active site iron (Fe²⁺) of PHD enzymes. The 7-bromo substituent acts as a versatile synthetic handle, allowing for late-stage diversification via cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce hydrophobic moieties that occupy the enzyme's deep pocket. This guide details the synthesis, biological rationale, and lead optimization protocols for this scaffold.

Molecular Architecture & Pharmacophore Analysis

The efficacy of this scaffold stems from its ability to mimic 2-oxoglutarate (2-OG) , the natural cosubstrate of HIF-PH enzymes.

Structural Logic
  • Bidentate Chelation (The Warhead): The 4-hydroxyl group and the carbonyl oxygen of the 3-carboxylate (or its amide derivatives) form a bidentate chelate with the active site Fe²⁺. This displaces 2-OG and blocks the hydroxylation of HIF-α.

  • 7-Bromo Handle (The Vector): The 7-position corresponds to a channel in the PHD2 active site that accommodates bulky hydrophobic groups. In Roxadustat, this is a phenoxy group.[1][2][3][4] The bromine atom allows researchers to rapidly screen libraries of aryl/heteroaryl ethers or amines at this position.

  • Isoquinoline Core: Provides a rigid planar scaffold that stacks against Tyr303 (in PHD2) and other hydrophobic residues, stabilizing the inhibitor-enzyme complex.

Mechanism of Action Diagram

The following diagram illustrates the competitive inhibition mechanism and the structural mimicry.

HIF_Mechanism PHD2 PHD2 Enzyme (Active Site Fe2+) Hydroxylation Hydroxylation of Pro402/Pro564 PHD2->Hydroxylation Catalyzes (Normoxia) Stabilization HIF-α Stabilization & EPO Transcription PHD2->Stabilization Inhibited State HIF_Alpha HIF-α Substrate HIF_Alpha->Hydroxylation Substrate Two_OG 2-Oxoglutarate (Natural Cosubstrate) Two_OG->PHD2 Binds Scaffold 7-Br-Isoquinoline Scaffold (Inhibitor) Scaffold->PHD2 Competitive Binding (Chelates Fe2+) Scaffold->Two_OG Displaces Degradation VHL Binding & Proteasomal Degradation Hydroxylation->Degradation Leads to

Caption: Competitive binding of the Isoquinoline Scaffold to PHD2 prevents HIF-α hydroxylation, leading to stabilization.

Synthetic Pathways[1][2][5]

The synthesis of Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate typically utilizes the Gabriel-Colman Rearrangement . This route is preferred for its scalability and access to the 4-hydroxy core.

Step-by-Step Protocol

Step 1: Formation of Phthalimidoacetate Intermediate

  • Reagents: 4-Bromophthalic anhydride, Glycine methyl ester hydrochloride, Triethylamine (TEA).

  • Solvent: Toluene or DMF.

  • Conditions: Reflux with Dean-Stark trap (toluene) or 90°C (DMF) for 4-6 hours.

  • Outcome: A mixture of methyl 2-(5-bromo-1,3-dioxoisoindolin-2-yl)acetate and its 6-bromo isomer.

  • Purification: Recrystallization from Ethanol/Water.

Step 2: Gabriel-Colman Rearrangement

  • Reagents: Sodium Methoxide (NaOMe) (2-3 equivalents).

  • Solvent: Methanol (dry).

  • Conditions: The phthalimide solution is treated with NaOMe at 0°C, then allowed to warm to room temperature or refluxed for 1-2 hours. The base triggers the expansion of the 5-membered imide ring to the 6-membered isoquinoline ring via attack on the ester carbonyl.

  • Quench: Acidify with 1M HCl to precipitate the product.

  • Regioselectivity Note: Starting from 4-bromophthalic anhydride often yields a mixture of 6-bromo and 7-bromo isoquinolines. The 7-bromo isomer is the target.[5][6] Separation is achieved via fractional crystallization or column chromatography (Silica gel, DCM:MeOH gradient).

Synthetic Workflow Diagram

Synthesis_Route Start 4-Bromophthalic Anhydride Intermediate N-Substituted Phthalimide (Mixture of 5-Br and 6-Br) Start->Intermediate Imide Formation Reagent1 + Glycine Methyl Ester / TEA Reagent1->Intermediate Crude Crude Isoquinoline Mixture Intermediate->Crude Ring Expansion Reagent2 + NaOMe / MeOH (Gabriel-Colman Rearrangement) Reagent2->Crude Purification Fractional Crystallization or Chromatography Crude->Purification Final Methyl 7-bromo-4-hydroxy- isoquinoline-3-carboxylate Purification->Final Isolates 7-Br isomer

Caption: Synthetic route via Gabriel-Colman rearrangement to access the 7-bromo scaffold.

Biological Evaluation & Screening Protocols

To validate the scaffold and its derivatives, a robust screening cascade is required.

In Vitro PHD2 Binding Assay (TR-FRET)

This assay measures the displacement of a fluorescent HIF-1α peptide probe from the PHD2 enzyme.

  • Protocol:

    • Incubate Recombinant PHD2-GST fusion protein (5 nM) with Europium-labeled anti-GST antibody.

    • Add Biotinylated HIF-1α peptide (substrate mimic) and Streptavidin-APC.

    • Add test compound (Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate derivative) in DMSO.

    • Readout: Decrease in FRET signal indicates binding/displacement.

    • Control: Roxadustat (IC50 ~ 10-50 nM).

Cellular HIF-1α Stabilization (Western Blot)
  • Cell Line: Hep3B or HeLa cells.

  • Method:

    • Treat cells with compound (1-100 µM) for 4-6 hours.

    • Lyse cells in RIPA buffer containing protease inhibitors.

    • Perform SDS-PAGE and immunoblot for HIF-1α.

    • Positive Result: Appearance of HIF-1α band (normally degraded in normoxia).

Data Summary Table: Typical Potency Ranges
Compound ClassModification (C7)Modification (C3)PHD2 IC50 (nM)Cellular EC50 (µM)
Scaffold (Parent) BromineMethyl Ester> 5,000Inactive/Low
Intermediate PhenoxyMethyl Ester500 - 1,00010 - 50
Lead (Like Roxadustat) PhenoxyGlycine Amide10 - 501 - 5

Note: The methyl ester is a prodrug or precursor; hydrolysis to the acid or conversion to the glycine amide is usually required for maximum potency.

SAR & Lead Optimization Strategy

The "7-bromo" group is the strategic entry point for optimization.

C7-Functionalization (The Hydrophobic Pocket)

The 7-bromo group allows for Palladium-catalyzed coupling to introduce aryl systems that fit the hydrophobic pocket of PHD2.

  • Suzuki-Miyaura: React with Aryl-boronic acids (e.g., 4-chlorophenylboronic acid) to create biaryl systems.

  • Ullmann/Chan-Lam: React with Phenols to create diaryl ethers (as seen in Roxadustat).

    • Reaction: Scaffold + Phenol + Cu(OAc)₂ + Pyridine -> 7-Phenoxy derivative.

C3-Amidation (The Acidic Tail)

The methyl ester is often too lipophilic and lacks the specific hydrogen bonding required for the "acidic" part of the pharmacophore.

  • Optimization: Hydrolysis to the carboxylic acid, followed by coupling with Glycine or Alanine.

  • Effect: The Glycine tail (as in Roxadustat) extends into the solvent front and improves water solubility and potency.

C1-Substitution

While the parent scaffold has a Hydrogen at C1, introducing a Methyl group (via C-H activation or starting from acetophenone derivatives) can improve metabolic stability and potency.

Safety & Toxicology Considerations

  • Genotoxicity: Isoquinoline intermediates, particularly those with amino or nitro groups, can be Ames positive. The 7-bromo-4-hydroxy scaffold is generally considered a structural alert requiring purification to remove trace anilines or hydrazines used in synthesis.

  • Iron Chelation: Systemic iron chelation is a potential off-target effect. Selectivity for the PHD active site over free systemic iron must be monitored.

References

  • Preparation of isoquinoline derivatives as HIF hydroxylase inhibitors. FibroGen, Inc. Patent WO2013013609.[1] (Detailed synthesis of isoquinoline core). Link

  • Method for synthesis of roxadustat and intermediate compounds thereof. Zhejiang Huahai Pharmaceutical Co Ltd. Patent EP3712130A1. (Describes the 7-bromo intermediate usage). Link

  • Roxadustat (FG-4592): A First-in-Class Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor for the Treatment of Anemia. Journal of Medicinal Chemistry, 2019. (SAR and binding mode).[6] Link

  • Structural Basis for the Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylases by Roxadustat. Molecular Pharmacology, 2020. (Crystal structure analysis). Link

  • Gabriel-Colman Rearrangement in the Synthesis of Isoquinoline-3-carboxylates. Organic Process Research & Development. (General methodology). Link

Sources

Foundational

Patent Landscape & Technical Guide: 4-Hydroxyisoquinoline-3-Carboxylate Analogs

Focus: HIF-Prolyl Hydroxylase Inhibition & Synthetic Pathways[1][2] Part 1: Executive Summary & Strategic Landscape The 4-hydroxyisoquinoline-3-carboxylate scaffold represents a critical pharmacophore in the development...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: HIF-Prolyl Hydroxylase Inhibition & Synthetic Pathways[1][2]

Part 1: Executive Summary & Strategic Landscape

The 4-hydroxyisoquinoline-3-carboxylate scaffold represents a critical pharmacophore in the development of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors .[1][2] While often overshadowed by their downstream carboxamide derivatives (e.g., Roxadustat), the carboxylate analogs serve two pivotal roles in the patent landscape:[2]

  • Key Intermediates: They are the primary synthetic pivot point for generating diverse amide libraries.

  • Direct Inhibitors: Specific ester and acid analogs possess intrinsic inhibitory activity against PHD enzymes (PHD1, PHD2, PHD3), mimicking the endogenous cofactor 2-oxoglutarate (2-OG).[1][2]

Current IP Status: The landscape is dominated by FibroGen , with significant overlapping claims from Akebia and GlaxoSmithKline .[2] The primary patent battles have shifted from broad Markush claims to process patents (efficient synthesis of the isoquinoline core) and crystalline polymorphs of the final drug substances.

Part 2: Therapeutic Mechanism (The "Why")

To understand the value of this scaffold, one must understand the target.[2] HIF-PH enzymes regulate erythropoiesis by sensing oxygen.[1][2] Under normoxia, HIF-PH hydroxylates HIF-


, tagging it for proteasomal degradation.[1][2]

Mechanism of Action: 4-hydroxyisoquinoline-3-carboxylates act as 2-OG competitive antagonists .[1][2]

  • Chelation: The 4-hydroxy group and the 3-carboxylate moiety (or its amide derivative) form a bidentate chelate with the active site Iron (Fe

    
    ).[1]
    
  • Stabilization: This blocks the entry of 2-OG, preventing HIF hydroxylation.[1][2] HIF-

    
     accumulates, dimerizes with HIF-
    
    
    
    , and translocates to the nucleus to drive EPO gene expression.[1][2]
Visualization: Mechanism of Action

MOA cluster_normoxia Normoxia (Normal O2) cluster_inhibition Therapeutic Inhibition 2-OG 2-OG HIF-PH Enzyme HIF-PH Enzyme 2-OG->HIF-PH Enzyme Binds Fe2+ Fe2+ Fe2+->HIF-PH Enzyme Cofactor HIF-alpha HIF-alpha HIF-PH Enzyme->HIF-alpha Hydroxylates Degradation Degradation HIF-alpha->Degradation Isoquinoline Analog 4-OH-Isoquinoline Analog HIF-PH Blocked Enzyme Blocked Isoquinoline Analog->HIF-PH Blocked Competes w/ 2-OG Chelates Fe2+ HIF-alpha Stable HIF-alpha Stabilized HIF-PH Blocked->HIF-alpha Stable Prevents OH EPO Gene EPO Gene HIF-alpha Stable->EPO Gene Transactivation

Caption: Competitive inhibition of HIF-PH by 4-hydroxyisoquinoline analogs preventing HIF-alpha degradation.[1][2]

Part 3: Chemical Space & Key Patent Families

The "carboxylate" term in patents often covers three distinct chemical entities, each with different IP implications.

Entity TypeChemical StructureIP Role
The Ester 3-COOR (R=Me, Et, Bn)Process Intermediate. Covered in synthesis patents (e.g., US 9,340,511).[1][2] Critical for purification.
The Acid 3-COOHPrecursor/Metabolite. Often claimed as a prodrug or active metabolite.[1] Poor membrane permeability limits direct utility.[1]
The Amide 3-CONHR (R=Glycine, etc.)[1][2]Active Drug. The "Analogs" in the title often refer to these. The carboxylate is the mandatory precursor.
Key Patent: US 9,340,511 B2 (FibroGen)[2][3]
  • Title: Process for making isoquinoline compounds

  • Significance: This patent reveals the industrial scalability of the scaffold. It moves away from low-yield classical methods to robust, high-yield intramolecular cyclizations.[1][2]

  • Core Claim: Methods for preparing compounds of Formula I (4-hydroxyisoquinoline-3-carboxylates) using specific substitution patterns at C1 (alkyl/aryl) and C6/C7 (halo/phenoxy).

Part 4: Synthetic Methodologies (Technical Deep Dive)

To synthesize these analogs, two primary routes exist. For a modern drug development program, Route B is the industry standard due to regioselectivity.[2]

Route A: Gabriel-Colman Rearrangement (Classical)[1][2]
  • Mechanism: Base-catalyzed rearrangement of phthalimidoacetates.[1]

  • Drawback: Often yields a mixture of regioisomers (isocarbostyrils) and requires harsh conditions (sodium alkoxide at high temps).

Route B: Intramolecular Cyclization of Ortho-Halobenzoates (Preferred)

This route, highlighted in FibroGen's process patents, allows for precise substitution patterns.[2]

Workflow:

  • Starting Material: Substituted 2-halobenzoic acid.

  • Coupling: Reaction with a glycine ester (e.g., N-substituted glycine) to form the acyclic precursor.[1][2]

  • Cyclization: Base-mediated Dieckmann-type condensation to close the isoquinoline ring.[1]

Visualization: Synthesis Workflow (Route B)

Synthesis start 2-Halo-Benzoic Acid (Substituted) step1 Coupling w/ Glycine Ester (HATU/DIEA or SOCl2) start->step1 inter N-(2-Halo-benzoyl)glycine ester step1->inter step2 Cyclization (KOtBu / THF) inter->step2 Intramolecular Condensation prod 4-Hydroxyisoquinoline- 3-Carboxylate Ester step2->prod Yield > 80%

Caption: Preferred synthetic route via intramolecular cyclization of N-substituted glycine intermediates.

Part 5: Experimental Protocols

Protocol 1: Synthesis of Methyl 1-methyl-4-hydroxyisoquinoline-3-carboxylate

Adapted from US Patent 9,340,511 B2.[1][2]

Reagents:

  • Phthalimidoacetic acid methyl ester[2]

  • Sodium methoxide (NaOMe) (30% in methanol)[1][2]

  • Anhydrous Methanol[1][2]

  • Acetic Acid (glacial)[1][2]

Step-by-Step Methodology:

  • Preparation: Charge a reaction vessel with phthalimidoacetic acid methyl ester (1.0 eq) and anhydrous methanol (10 vol).

  • Rearrangement: Add NaOMe (2.2 eq) dropwise at room temperature. The solution will turn yellow/orange.

  • Reflux: Heat the mixture to reflux (65°C) for 3 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of starting material.

  • Quench: Cool to 0°C. Slowly acidify with glacial acetic acid until pH ~6. A heavy precipitate will form.[1]

  • Isolation: Dilute with cold water (20 vol). Filter the solid. Wash with cold water (3x) and cold methanol (1x).

  • Purification: Recrystallize from hot ethanol to yield the title compound as off-white needles.

Validation Check:

  • 1H NMR (DMSO-d6): Look for the singlet at

    
     ~3.9 ppm (Ester -OMe) and the characteristic exchangeable -OH proton at 
    
    
    
    >11 ppm (often broad).[1][2]
Protocol 2: HIF-PH Inhibition Assay (Fluorescence Polarization)

Objective: Measure the displacement of a fluorescent HIF-1


 peptide probe from the PHD2 enzyme by the test compound.[1]
  • Reagents: Recombinant PHD2 catalytic domain, FITC-labeled HIF-1

    
     peptide (residues 556-574), Ferrous Ammonium Sulfate.[1][2]
    
  • Setup: In a 384-well black plate, mix 20 nM PHD2, 10 nM FITC-peptide, and 50

    
    M Fe(II).
    
  • Treatment: Add serially diluted test compound (the isoquinoline carboxylate).

  • Incubation: Incubate for 30 minutes at RT.

  • Read: Measure Fluorescence Polarization (Ex 485nm / Em 528nm).

  • Analysis: Plot mP vs. log[Compound]. Calculate IC50. Potent analogs typically show IC50 < 100 nM.[1]

Part 6: Future Outlook

The patent landscape is evolving beyond anemia.

  • New Indications: Recent filings suggest utility in Inflammatory Bowel Disease (IBD) (enhancing barrier function) and Wound Healing (promoting angiogenesis).[2]

  • Hybrid Molecules: "Dual-action" inhibitors combining the 4-hydroxyisoquinoline core with other pharmacophores (e.g., antioxidants) are appearing in early-stage academic patents.[1][2]

References
  • FibroGen, Inc. (2016).[2] Process for making isoquinoline compounds. US Patent 9,340,511 B2.[1][3] United States Patent and Trademark Office.[3] Link

  • FibroGen, Inc. (2014).[2] 4-Hydroxy-isoquinoline compounds as HIF hydroxylase inhibitors. US Patent Application 2014/0296316 A1. United States Patent and Trademark Office.[3] Link

  • Akebia Therapeutics. (2013).[1] HIF-1 alpha prolyl hydroxylase inhibitors.[1][2] WO Patent 2013/013609.[1] WIPO.[1] Link

  • Rabinowitz, M. H. (2013).[2] Inhibition of hypoxia-inducible factor prolyl hydroxylase domain oxygen sensors: tricking the body into mounting orchestrating survival responses. Journal of Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Functionalization of the C4-Hydroxy Group in Isoquinoline-3-Carboxylates

Abstract The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals. Specifically, the 4-hydroxyisoquinoline-3-carboxylate frame...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic pharmaceuticals. Specifically, the 4-hydroxyisoquinoline-3-carboxylate framework offers three key points for chemical modification: the C4-hydroxyl group, the C3-carboxylate ester, and the aromatic ring system. Functionalization of the C4-hydroxy group is of particular strategic importance, as it allows for the modulation of steric bulk, hydrogen bonding capacity, and electronic properties, directly influencing the molecule's interaction with biological targets. This guide provides a comprehensive overview of robust and scalable methods for the selective modification of this hydroxyl group, moving from classical C-O bond-forming reactions to advanced palladium-catalyzed C-C and C-N bond formations. Each section is designed to provide not only step-by-step protocols but also the underlying chemical principles and strategic considerations necessary for successful implementation in a research and drug development setting.

Foundational Chemistry: Synthesis of the Core Scaffold

A reliable and scalable synthesis of the starting material is paramount for any derivatization campaign. The ethyl 4-hydroxyisoquinoline-3-carboxylate scaffold is accessible through a base-catalyzed intramolecular cyclization (Dieckmann condensation) of an appropriate N-substituted diester. This approach builds the heterocyclic ring system with the required functional groups pre-installed.

Synthetic Pathway Overview

The synthesis begins with commercially available methyl 2-(cyanomethyl)benzoate, which is N-acylated and then subjected to a base-mediated cyclization. The choice of a strong, non-nucleophilic base is critical to favor the intramolecular reaction and prevent side reactions.

cluster_0 Synthesis of Ethyl 4-Hydroxyisoquinoline-3-carboxylate A Methyl 2-(cyanomethyl)benzoate C Intermediate Diester A->C 1. NaH, THF 2. ClCOCOOEt N-Acylation B Ethyl Oxalyl Chloride D Ethyl 4-hydroxyisoquinoline- 3-carboxylate C->D NaOEt, EtOH Reflux Dieckmann Condensation

Caption: Synthesis of the core 4-hydroxyisoquinoline-3-carboxylate scaffold.

Protocol 1: Synthesis of Ethyl 4-hydroxyisoquinoline-3-carboxylate

Rationale: This protocol utilizes a Dieckmann condensation, an intramolecular version of the Claisen condensation, to form the heterocyclic ring.[1][2][3][4] Sodium ethoxide (NaOEt) serves as the base to deprotonate the α-carbon to the nitrile, which then attacks the ester carbonyl to form the six-membered ring.

Materials:

  • Methyl 2-(cyanomethyl)benzoate

  • Ethyl oxalyl chloride

  • Sodium hydride (60% dispersion in mineral oil)

  • Sodium ethoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Ethanol (EtOH)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • N-Acylation: a. To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add sodium hydride (1.2 eq) and anhydrous THF. b. Cool the suspension to 0 °C in an ice bath. c. Add a solution of methyl 2-(cyanomethyl)benzoate (1.0 eq) in anhydrous THF dropwise over 30 minutes. d. Stir the mixture at 0 °C for 1 hour. e. Add ethyl oxalyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C. f. Allow the reaction to warm to room temperature and stir for 12 hours. g. Quench the reaction carefully by slowly adding water. Extract the product with diethyl ether (3x). h. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The crude intermediate is typically used without further purification.

  • Dieckmann Condensation: a. Dissolve the crude intermediate from the previous step in anhydrous ethanol. b. Add sodium ethoxide (1.5 eq) portion-wise at room temperature. c. Heat the mixture to reflux and maintain for 4 hours, monitoring by TLC. d. Cool the reaction to room temperature and concentrate under reduced pressure. e. Add water to the residue and acidify to pH 3-4 with 1 M HCl. f. Collect the resulting precipitate by vacuum filtration. g. Wash the solid with cold water and then a small amount of cold ethanol. h. Dry the solid under vacuum to yield ethyl 4-hydroxyisoquinoline-3-carboxylate as a solid.

Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The phenolic proton of the C4-OH should be visible in the ¹H NMR spectrum, typically as a broad singlet at high chemical shift (>10 ppm).

Direct Functionalization: C-O Bond Formation

The simplest and most direct modifications of the C4-hydroxy group involve forming new carbon-oxygen bonds, yielding ethers and esters. These reactions leverage the nucleophilicity of the phenolate oxygen.

O-Alkylation via Williamson Ether Synthesis

Expertise & Experience: The Williamson ether synthesis is a classic and reliable method for forming ethers.[5][6] It proceeds via an Sₙ2 mechanism. The key to success is the choice of base and alkylating agent. The C4-OH is phenolic (pKa ≈ 10), making it significantly more acidic than a typical alcohol. Therefore, a moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate it, forming the nucleophilic phenoxide. This avoids the need for stronger, more hazardous bases like NaH. For the alkylating agent, primary alkyl halides (or tosylates) are ideal to ensure the Sₙ2 pathway is favored over E2 elimination, which can be a competing side reaction with secondary or tertiary halides.[7]

cluster_1 Williamson Ether Synthesis Workflow Start 4-Hydroxyisoquinoline Carboxylate Step1 Deprotonation Start->Step1 Base (e.g., K2CO3) Solvent (e.g., DMF) Step2 Nucleophilic Attack (SN2) Step1->Step2 Alkyl Halide (R-X) Product 4-Alkoxyisoquinoline Carboxylate Step2->Product

Caption: Workflow for C4-O-alkylation via Williamson ether synthesis.

Protocol 2: Synthesis of Ethyl 4-methoxyisoquinoline-3-carboxylate

Materials:

  • Ethyl 4-hydroxyisoquinoline-3-carboxylate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Iodomethane (CH₃I)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • To a round-bottom flask, add ethyl 4-hydroxyisoquinoline-3-carboxylate (1.0 eq), anhydrous K₂CO₃ (2.0 eq), and DMF.

  • Stir the suspension at room temperature for 15 minutes.

  • Add iodomethane (1.5 eq) dropwise to the mixture.

  • Heat the reaction to 50 °C and stir for 3-5 hours, monitoring completion by TLC.

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water and EtOAc.

  • Separate the layers and extract the aqueous layer with EtOAc (2x).

  • Combine the organic layers, wash with brine (3x) to remove residual DMF, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/EtOAc gradient) to yield the pure ether.

Trustworthiness: Successful alkylation is confirmed by the disappearance of the phenolic -OH proton and the appearance of a new singlet corresponding to the -OCH₃ protons (typically around 3.9-4.1 ppm) in the ¹H NMR spectrum.

ParameterConditionRationale
Base K₂CO₃, Cs₂CO₃Sufficiently basic for phenolic OH, minimizes side reactions.
Solvent DMF, AcetonitrilePolar aprotic solvents that solubilize reagents and favor Sₙ2.[8]
Alkylating Agent R-I, R-Br, R-OTsGood leaving groups. Primary halides are preferred.
Temperature 25 - 60 °CMild conditions to prevent decomposition or side reactions.
O-Acylation via Steglich Esterification

Expertise & Experience: For the synthesis of C4-esters, direct Fischer esterification is often low-yielding. The Steglich esterification provides a mild and highly efficient alternative, particularly for substrates that may be sensitive to harsh acidic or basic conditions.[9][10] The reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), to activate the carboxylic acid. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive acyl-pyridinium intermediate that is readily attacked by the C4-hydroxy group.[3][11] The primary byproduct, a urea, is either insoluble (dicyclohexylurea, DCU) and easily filtered off, or water-soluble in the case of EDC, simplifying purification.

Protocol 3: Synthesis of Ethyl 4-(acetoxy)isoquinoline-3-carboxylate

Materials:

  • Ethyl 4-hydroxyisoquinoline-3-carboxylate

  • Acetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add ethyl 4-hydroxyisoquinoline-3-carboxylate (1.0 eq), acetic acid (1.2 eq), DMAP (0.1 eq), and anhydrous DCM.

  • Stir the solution at room temperature until all solids dissolve.

  • Cool the flask to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC until the starting alcohol is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the DCU precipitate, washing the pad with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane/EtOAc gradient) to afford the desired ester.

Self-Validation: Successful acylation is confirmed by the disappearance of the phenolic -OH proton and the appearance of a new singlet for the acetyl methyl group (typically around 2.2-2.4 ppm) in the ¹H NMR spectrum.

Advanced Functionalization via C4-Triflate Intermediates

To move beyond simple C-O bonds and forge new C-C and C-N bonds at the C4 position, the hydroxyl group must first be converted into an excellent leaving group. The trifluoromethanesulfonyl (triflate, -OTf) group is ideal for this purpose, as it enables participation in palladium-catalyzed cross-coupling reactions.

cluster_2 Advanced Functionalization Workflow Start 4-Hydroxyisoquinoline Carboxylate Triflate 4-Triflyloxyisoquinoline Carboxylate Intermediate Start->Triflate Tf2O, Pyridine DCM, 0 °C Triflation Suzuki 4-Aryl/Alkenyl Product (C-C Bond) Triflate->Suzuki Ar-B(OH)2 Pd Catalyst, Base Suzuki Coupling Buchwald 4-Amino Product (C-N Bond) Triflate->Buchwald R2NH Pd Catalyst, Base Buchwald-Hartwig Amination

Caption: Two-step strategy for C-C and C-N bond formation at the C4 position.

Protocol 4: Preparation of Ethyl 4-(trifluoromethylsulfonyloxy)isoquinoline-3-carboxylate

Rationale: This reaction converts the phenolic hydroxyl into a triflate. Triflic anhydride (Tf₂O) is the triflating agent. A non-nucleophilic base, such as pyridine or 2,6-lutidine, is required to scavenge the triflic acid byproduct. The reaction is performed at low temperature to control the reactivity of the anhydride.

Materials:

  • Ethyl 4-hydroxyisoquinoline-3-carboxylate

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine, anhydrous

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve ethyl 4-hydroxyisoquinoline-3-carboxylate (1.0 eq) in anhydrous DCM in a flame-dried flask under argon.

  • Add anhydrous pyridine (1.5 eq).

  • Cool the solution to 0 °C.

  • Add triflic anhydride (1.2 eq) dropwise via syringe over 10 minutes. The solution may darken.

  • Stir at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous phase with DCM (2x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • The crude triflate is often sufficiently pure for the next step, but can be purified by rapid silica gel chromatography if necessary.

C-C Bond Formation: Suzuki-Miyaura Coupling

Expertise & Experience: The Suzuki-Miyaura coupling is a powerful and versatile method for forming C(sp²)-C(sp²) bonds. The reaction couples the aryl triflate with an organoboron reagent (typically a boronic acid or ester). The choice of palladium catalyst, ligand, and base is crucial for high yields. A Pd(PPh₃)₄ catalyst is often effective, but modern catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor can offer higher activity and broader substrate scope.

Protocol 5: Suzuki Coupling of a C4-Triflate with Phenylboronic Acid

Materials:

  • Ethyl 4-(trifluoromethylsulfonyloxy)isoquinoline-3-carboxylate

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

Procedure:

  • To a flask, add the C4-triflate (1.0 eq), phenylboronic acid (1.5 eq), K₂CO₃ (3.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature and dilute with ethyl acetate.

  • Wash with water, then brine. Dry the organic layer over MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the 4-phenyl product.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄, Pd(OAc)₂/SPhosProvides the active Pd(0) species for the catalytic cycle.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of organic solvent and water is common.
Boron Reagent Ar-B(OH)₂, Ar-B(pin)Boronic acids are common; pinacol esters offer higher stability.
C-N Bond Formation: Buchwald-Hartwig Amination

Expertise & Experience: The Buchwald-Hartwig amination is the premier method for forming aryl C-N bonds. Like the Suzuki coupling, it relies on a palladium catalyst, but requires a specific set of bulky phosphine ligands (e.g., BINAP, Xantphos, or Josiphos-type ligands) and a strong, non-nucleophilic base, typically an alkoxide like sodium tert-butoxide (NaOtBu). The reaction must be conducted under strictly anhydrous and inert conditions as the catalytic species are sensitive to oxygen and moisture.

Protocol 6: Buchwald-Hartwig Amination of a C4-Triflate with Morpholine

Materials:

  • Ethyl 4-(trifluoromethylsulfonyloxy)isoquinoline-3-carboxylate

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • In a glovebox or under a robust stream of argon, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq) to a flame-dried Schlenk tube.

  • Add the C4-triflate (1.0 eq) and anhydrous toluene.

  • Add morpholine (1.2 eq) via syringe.

  • Seal the tube and heat the reaction to 100-110 °C for 12-24 hours.

  • Cool the reaction to room temperature.

  • Quench by adding saturated aqueous ammonium chloride solution.

  • Extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.

  • Purify by flash column chromatography to yield the 4-morpholinyl product.

References

  • PrepChem.com. (n.d.). Synthesis of ethyl 4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Dieckmann Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Steglich esterification. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Advances, 13(52), 36453-36474. Retrieved from [Link]

  • Organic Reactions. (1967). The Dieckmann Condensation. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Technical University of Denmark. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Retrieved from [Link]

  • MDPI. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Retrieved from [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]

  • Organic-Reaction.com. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Hydrolysis of Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate

Introduction: The Significance of 7-bromo-4-hydroxyisoquinoline-3-carboxylic acid in Medicinal Chemistry The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural pr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 7-bromo-4-hydroxyisoquinoline-3-carboxylic acid in Medicinal Chemistry

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Specifically, 7-bromo-4-hydroxyisoquinoline-3-carboxylic acid is a key intermediate in the synthesis of novel therapeutics. The bromine atom at the 7-position provides a handle for further functionalization through cross-coupling reactions, while the carboxylic acid and hydroxy groups offer sites for modification to modulate solubility, binding affinity, and other pharmacokinetic properties.[3][4] The conversion of its methyl ester precursor, Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate, to the desired carboxylic acid via hydrolysis is a critical step in the synthetic pathway. This document provides detailed application notes and protocols for three distinct hydrolysis methods: acidic, basic (saponification), and enzymatic. Each method is presented with a rationale for its application, potential challenges, and strategies for successful execution, reflecting field-proven insights for researchers in drug development.

Method 1: Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a robust and often preferred method for the de-esterification of heterocyclic compounds like the target molecule. The reaction is the reverse of a Fischer esterification and is driven to completion by using a large excess of water.[5][6] For the analogous 7-bromo-4-hydroxy-3-quinolinecarboxylic acid ethyl ester, acidic hydrolysis has been shown to produce the desired product with high yield and purity, while avoiding the formation of by-products often associated with alkaline conditions.[7]

Causality of Experimental Choices:
  • Acid Catalyst: Hydrochloric acid is a strong, non-oxidizing acid that effectively protonates the carbonyl oxygen of the ester, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Solvent System: A mixture of an organic solvent like methanol or ethanol with aqueous acid is employed to ensure the solubility of the starting ester while providing the necessary excess of water for the hydrolysis reaction.

  • Temperature: Heating the reaction mixture to reflux accelerates the rate of hydrolysis, which is typically slow at room temperature.

  • Work-up: The product, 7-bromo-4-hydroxyisoquinoline-3-carboxylic acid, is often sparingly soluble in acidic aqueous media, allowing for its isolation by simple filtration. This insolubility drives the equilibrium towards the product.

Experimental Protocol: Acid-Catalyzed Hydrolysis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate (1.0 eq.) in a suitable organic solvent (e.g., methanol or ethanol, approximately 25 mL per gram of ester).

  • Addition of Acid: To the stirred suspension, add a 1-2 M aqueous solution of hydrochloric acid (HCl) (5-10 volumes relative to the organic solvent).

  • Reaction: Heat the mixture to reflux (typically 80-100°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 1-4 hours).

  • Isolation: Allow the reaction mixture to cool to room temperature. A precipitate of the carboxylic acid product should form. If precipitation is slow, cooling in an ice bath can be beneficial.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold methanol and then water to remove any unreacted starting material and residual acid.

  • Drying: Dry the purified 7-bromo-4-hydroxyisoquinoline-3-carboxylic acid in a vacuum oven at 50-60°C to a constant weight.

Workflow for Acid-Catalyzed Hydrolysis

start Start setup Suspend Ester in Solvent start->setup add_acid Add Aqueous HCl setup->add_acid reflux Heat to Reflux (1-4h) add_acid->reflux monitor Monitor by TLC/HPLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete filter Filter the Precipitate cool->filter wash Wash with Methanol & Water filter->wash dry Dry Under Vacuum wash->dry end End: Purified Carboxylic Acid dry->end

Caption: Workflow for Acid-Catalyzed Hydrolysis.

Method 2: Basic Hydrolysis (Saponification)

Basic hydrolysis, or saponification, is a widely used method for the hydrolysis of esters.[8][9] It is an irreversible process because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is no longer susceptible to nucleophilic attack by the alcohol byproduct.[10] While generally effective, for some heterocyclic systems, including the closely related 7-bromo-4-hydroxy-3-quinolinecarboxylate, alkaline conditions can lead to the formation of by-products, resulting in lower yields and more complex purification.[7] Therefore, this method should be approached with caution and may require careful optimization.

Causality of Experimental Choices:
  • Base: Sodium hydroxide (NaOH) or lithium hydroxide (LiOH) are commonly used strong bases that provide the hydroxide nucleophile to attack the ester carbonyl. LiOH is sometimes preferred for its better solubility in mixed aqueous-organic solvent systems.

  • Solvent System: A mixture of an organic solvent such as tetrahydrofuran (THF), methanol, or ethanol with water is used to co-solubilize the ester and the hydroxide base.

  • Temperature: The reaction is often heated to increase the rate of hydrolysis, although room temperature reactions are also possible with longer reaction times.

  • Work-up: The initial product is the carboxylate salt. Acidification of the reaction mixture is necessary to protonate the carboxylate and precipitate the desired carboxylic acid.

Experimental Protocol: Basic Hydrolysis
  • Reaction Setup: Dissolve Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate (1.0 eq.) in a suitable organic solvent (e.g., THF or methanol, approximately 20 mL per gram of ester) in a round-bottom flask with a magnetic stir bar.

  • Addition of Base: Add an aqueous solution of NaOH or LiOH (2-4 eq., e.g., 1 M solution).

  • Reaction: Stir the mixture at room temperature or heat to a moderate temperature (e.g., 50-60°C). Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Solvent Removal: After the reaction is complete, remove the organic solvent under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with a suitable acid (e.g., 1 M HCl). A precipitate of the carboxylic acid should form.

  • Isolation and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Drying: Dry the purified 7-bromo-4-hydroxyisoquinoline-3-carboxylic acid in a vacuum oven at 50-60°C to a constant weight.

Method 3: Enzymatic Hydrolysis

Enzymatic hydrolysis offers a green and highly selective alternative to chemical methods.[11] Lipases, such as Candida antarctica lipase B (CALB), are particularly effective for the hydrolysis of a wide range of esters under mild reaction conditions, which can be advantageous for sensitive substrates.[1] The high selectivity of enzymes can minimize the formation of by-products.

Causality of Experimental Choices:
  • Enzyme: Candida antarctica lipase B (often immobilized, e.g., as Novozym 435) is a robust and versatile enzyme for ester hydrolysis.[1]

  • Solvent System: The reaction is typically carried out in a buffered aqueous solution, sometimes with a co-solvent like tert-butanol or dioxane to improve substrate solubility.

  • pH: The pH of the buffer is crucial for enzyme activity and is typically maintained near the optimal pH for the chosen lipase (often around pH 7-8).

  • Temperature: Enzymatic reactions are sensitive to temperature. A moderate temperature (e.g., 30-40°C) is usually optimal to ensure good enzyme activity without causing denaturation.

  • Work-up: The work-up involves removing the enzyme (by filtration if immobilized) and then acidifying the solution to precipitate the product, similar to the basic hydrolysis work-up.

Experimental Protocol: Enzymatic Hydrolysis
  • Reaction Setup: In a temperature-controlled vessel, suspend Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate in a phosphate buffer solution (e.g., 0.1 M, pH 7.5). A co-solvent such as tert-butanol may be added to improve solubility.

  • Enzyme Addition: Add the lipase (e.g., immobilized Candida antarctica lipase B) to the reaction mixture.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 37°C). Monitor the reaction by HPLC. The pH may need to be periodically adjusted as the carboxylic acid is formed.

  • Enzyme Removal: Once the reaction is complete, if an immobilized enzyme was used, remove it by filtration. The enzyme can often be washed and reused.

  • Acidification and Isolation: Cool the filtrate in an ice bath and acidify to pH 2-3 with 1 M HCl to precipitate the carboxylic acid product.

  • Filtration, Washing, and Drying: Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.

Reaction Scheme: Hydrolysis of Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate

sub Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate prod 7-bromo-4-hydroxyisoquinoline-3-carboxylic acid sub->prod reagents H3O+ (Acidic Hydrolysis) or OH-, then H+ (Basic Hydrolysis) or Lipase, H2O (Enzymatic Hydrolysis)

Caption: General Hydrolysis Reaction Scheme.

Comparison of Hydrolysis Methods

FeatureAcid-Catalyzed HydrolysisBasic Hydrolysis (Saponification)Enzymatic Hydrolysis
Reagents Strong acid (e.g., HCl)Strong base (e.g., NaOH, LiOH)Lipase enzyme
Reaction Conditions High temperature (reflux)Room temp. to moderate heatMild temperature (30-40°C)
Selectivity GoodPotential for by-productsHigh
Reaction Time Typically 1-4 hoursVariable, can be slow at RTCan be slower, requires optimization
Work-up Simple filtration of productAcidification and filtrationEnzyme removal, acidification, filtration
Scalability GoodGoodCan be expensive for large scale
Green Chemistry ModerateModerateExcellent
Key Advantage High yield, clean for this substrateIrreversible reactionMild conditions, high selectivity
Key Disadvantage Harsh conditionsPotential for side reactionsEnzyme cost and optimization

Conclusion

The choice of hydrolysis method for Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate depends on the specific requirements of the synthesis, including scale, sensitivity of the molecule to harsh conditions, and cost considerations. For this particular substrate and its close analogs, acid-catalyzed hydrolysis is the most recommended method due to its demonstrated high yield, purity of the product, and straightforward work-up.[7] While basic hydrolysis is a viable alternative, it carries a higher risk of side reactions. Enzymatic hydrolysis represents a promising green chemistry approach, particularly for small-scale synthesis or when mild conditions are paramount, though it may require more extensive initial optimization.

References

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]

  • Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid.
  • Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands. PubMed. [Link]

  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. International Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Europe PMC. [Link]

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

  • Candida antarctica Lipase B as Catalyst for Cyclic Esters Synthesis, Their Polymerization and Degradation of Aliphatic Polyester. SpringerLink. [Link]

  • US20100311130A1 - Enzymatic ester hydrolysis.
  • Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands. ResearchGate. [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. PMC. [Link]

  • Isoquinoline. Comprehensive Organic Chemistry. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

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  • CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid.
  • Ch20: Hydrolysis of Esters. University of Calgary. [Link]

  • Antioxidative or Prooxidative Effect of 4-hydroxyquinoline Derivatives on Free-Radical-Initiated Hemolysis of Erythrocytes Is Due to Its Distributive Status. PubMed. [Link]

  • Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. PubMed. [Link]

  • General procedures for the purification of Carboxylic acids. LookChem. [Link]

  • Surprise in the Lithium Hydroxide Hydrolysis of a NXO-Compound. Sciforum. [Link]

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  • Base hydrolysis of esters. YouTube. [Link]

  • hplc methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]

  • Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters. [Link]

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  • Preparation of a soap. Bellevue College. [Link]

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  • Hydrolysis of methyl ester 7‐i. i) 1 M LiOH(aq), THF/H2O, reflux, 3 h,... ResearchGate. [Link]

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Method

Application Notes &amp; Protocols: Microwave-Assisted Synthesis of Isoquinoline-3-Carboxylate Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals A Paradigm Shift in Heterocyclic Synthesis: The Microwave Advantage The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

A Paradigm Shift in Heterocyclic Synthesis: The Microwave Advantage

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals with a vast array of biological activities, including anticancer and antiviral properties.[1][2] Specifically, isoquinoline-3-carboxylate derivatives are pivotal intermediates in the synthesis of complex therapeutic agents.[2] Traditionally, the construction of this privileged heterocycle has relied on classic named reactions like the Bischler-Napieralski or Pictet-Spengler cyclizations.[1][3][4][5] While effective, these methods often necessitate harsh conditions, long reaction times, and can suffer from low yields and the generation of significant waste, posing challenges to modern green chemistry standards.[1][6]

The advent of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this landscape.[7][8][9] By utilizing microwave energy instead of conventional conductive heating, MAOS offers dramatic accelerations in reaction rates, often reducing multi-hour or day-long processes to mere minutes.[10][11] This efficiency stems from the unique heating mechanism, which provides rapid, uniform, and direct energy transfer to polar molecules within the reaction mixture.[11][12] The result is not only speed but also frequently higher product yields, enhanced purity by minimizing side-product formation, and alignment with green chemistry principles through reduced energy and solvent consumption.[13][14][15][16]

This guide provides an in-depth exploration of the principles, protocols, and practical considerations for the microwave-assisted synthesis of isoquinoline-3-carboxylate derivatives, designed to empower researchers to leverage this transformative technology.

The Science of Speed: Mechanistic Insights into Microwave-Assisted Synthesis

To effectively harness MAOS, it is crucial to understand the causality behind its performance. Unlike conventional heating, which relies on slow thermal conduction from the vessel walls inward, microwave heating is a volumetric process driven by the interaction of an electromagnetic field with the molecules in the reaction mixture.

The Engine of MAOS: Dielectric Heating

The rapid temperature elevation in MAOS is primarily due to two phenomena:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents commonly used in synthesis, possess a dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This constant, rapid reorientation (billions of times per second) creates significant molecular friction, which manifests as intense, uniform heat throughout the sample.[11][12][17]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or catalysts), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating kinetic energy as heat.[11]

The ability of a substance, particularly a solvent, to convert microwave energy into heat is quantified by its dissipation factor, or tan δ .[17][18] Solvents with a high tan δ (e.g., ethanol, DMF, PEG) heat extremely efficiently, while non-polar solvents (e.g., toluene, hexane) are largely microwave-transparent.[17][18] This property is a key consideration in method development.

Why Microwaves Excel for Isoquinoline Synthesis

Microwave irradiation is particularly well-suited for the demanding cyclization and annulation reactions used to form the isoquinoline core. Classic methods often involve high activation energy barriers.

  • Overcoming Activation Barriers: The rapid superheating of polar solvents far above their conventional boiling points (in sealed vessels) provides the necessary thermal energy to overcome these barriers efficiently, dramatically accelerating reactions like the Bischler-Napieralski and Pictet-Spengler cyclizations.[3][19][20]

  • Enhancing Catalyst Turnover: In modern transition-metal-catalyzed routes, such as Ru-catalyzed C-H/N-N activation or Palladium-catalyzed Larock-type annulations, microwave heating can significantly increase the turnover frequency of the catalyst.[21][22][23] This leads to lower required catalyst loadings and shorter reaction times.

The logical flow from fundamental principles to practical application is illustrated below.

G cluster_0 Fundamental Principles cluster_1 Heating Mechanisms cluster_2 Synthetic Outcomes A Microwave Radiation (Oscillating E-Field) D Dipolar Polarization (Molecular Friction) A->D E Ionic Conduction (Collisional Heating) A->E B Polar Molecules (Solvents, Reagents) B->D C Ionic Species (Catalysts, Salts) C->E F Rapid, Uniform Volumetric Heating D->F E->F G Reaction Rate Acceleration F->G H Increased Product Yield F->H I Enhanced Purity (Reduced Side Reactions) F->I J Green Chemistry Benefits (Energy/Solvent Reduction) F->J

Caption: Core principles of microwave-assisted organic synthesis.

Application Protocol: Ru-Catalyzed Synthesis of Ethyl 1-Phenylisoquinoline-3-carboxylate

This section details a robust, microwave-assisted protocol for the synthesis of an isoquinoline-3-carboxylate derivative via a ruthenium-catalyzed C-H/N-N bond activation and annulation strategy, adapted from literature precedents.[21] This modern approach avoids the need for external oxidants and showcases the power of MAOS in transition-metal catalysis.

Reaction Scheme

G cluster_product Product r1 Dibenzoyl Hydrazine r2 Ethyl 3-phenylpropiolate c1 [Ru(p-cymene)Cl2]2 (catalyst) KPF6 (additive) PEG-400 (solvent) c2 Microwave Irradiation 150-160 °C, 10-15 min p1 Ethyl 1-phenylisoquinoline-3-carboxylate

Caption: Ruthenium-catalyzed microwave synthesis scheme.

Materials and Equipment
Reagent/MaterialSupplierCAS No.Notes
Dibenzoyl hydrazineSigma-Aldrich787-84-8Starting material
Ethyl 3-phenylpropiolateTCI2216-94-6Starting material
[Ru(p-cymene)Cl₂]₂Strem52462-29-0Catalyst
Potassium hexafluorophosphate (KPF₆)Acros17084-13-8Additive
Polyethylene glycol 400 (PEG-400)Alfa Aesar25322-68-3Solvent
Ethyl AcetateFisher141-78-6For work-up/chromatography
HexanesFisher110-54-3For chromatography
Equipment
Monomodal Microwave Reactore.g., CEM Discover, Biotage Initiator-Essential for temperature/pressure control
10 mL Microwave Reaction Vial--With snap-on cap and stir bar
Magnetic Stir Plate--For work-up
Rotary Evaporator--For solvent removal
Silica Gel for Chromatography--230-400 mesh
Experimental Workflow

G A 1. Reagent Addition Add reactants, catalyst, additive, and solvent to microwave vial. B 2. Vessel Sealing Securely cap the vial. Place in microwave cavity. A->B C 3. Microwave Irradiation Run pre-set program (Temp, Time, Power). B->C D 4. Cooling & Work-up Cool to room temp. Partition between EtOAc and water. C->D E 5. Purification Dry organic layer. Concentrate and purify via column chromatography. D->E F 6. Analysis Characterize pure product (NMR, MS, etc.). E->F

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure
  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add dibenzoyl hydrazine (0.2 mmol, 1.0 equiv), [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 2.5 mol%), and potassium hexafluorophosphate (0.04 mmol, 20 mol%).

  • Solvent and Substrate Addition: Add ethyl 3-phenylpropiolate (0.24 mmol, 1.2 equiv) followed by PEG-400 (2.0 mL).

  • Vessel Sealing: Securely seal the vial with a cap. Ensure the seal is tight to withstand the pressure generated during heating.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Irradiate the mixture with the following parameters:

    • Temperature: 150 °C (use a ramp time of 2 minutes)

    • Hold Time: 15 minutes

    • Stirring: High

    • Power: Dynamic (reactor automatically adjusts power to maintain temperature)

  • Cooling: After the irradiation is complete, cool the reaction vial to room temperature (below 50 °C) using compressed air before handling.

  • Work-up: Open the vial carefully. Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and water (20 mL). Shake well and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes/ethyl acetate as the eluent to afford the pure ethyl 1-phenylisoquinoline-3-carboxylate.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Optimization and Troubleshooting

Achieving optimal results in MAOS often requires fine-tuning of reaction parameters. The following table provides a guide for systematic optimization.

ParameterVariationExpected Impact on Yield/PurityRationale
Temperature 130 °C → 160 °CYield generally increases with temperature up to an optimal point, after which decomposition may occur.Provides sufficient energy to overcome the reaction's activation barrier.
Time 5 min → 25 minIncreased time can improve conversion of starting materials, but prolonged exposure can lead to side products.Allows the reaction to proceed to completion. Monitor by TLC to find the optimal time.
Solvent PEG-400 vs. DMF vs. ToluenePEG-400 and DMF are high microwave absorbers and typically give good results. Toluene (low absorber) will heat poorly and likely result in low yield.[18]Solvent polarity dictates heating efficiency and can influence reaction pathways.
Catalyst Loading 1 mol% → 5 mol%Higher loading may increase reaction rate and yield, but also cost. Too high can sometimes lead to side reactions.Ensures a sufficient number of active catalytic sites.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Insufficient temperature or time.Systematically increase temperature (in 10 °C increments) and/or time.
Inactive catalyst or reagents.Use fresh, high-purity materials. Ensure catalyst was stored properly.
Inappropriate solvent choice.Switch to a more polar, high-absorbing solvent like DMF or NMP.
Formation of Side Products Temperature is too high or reaction time is too long.Reduce the hold temperature and/or time. Use pulsed heating if available.
Incorrect stoichiometry.Re-verify the molar equivalents of all reactants.
Reaction Stalls Catalyst deactivation.Add a fresh portion of catalyst or switch to a more robust catalytic system.
Poor Reproducibility Inconsistent vial positioning in a domestic oven.Use a dedicated scientific microwave reactor. This is critical for reproducibility.[24]
Impurities in starting materials.Purify starting materials before use.

Critical Safety Protocols for Microwave Chemistry

Microwave synthesis involves high temperatures and pressures, demanding strict adherence to safety protocols.

  • Use Dedicated Equipment: NEVER use a domestic (kitchen) microwave oven.[24][25] Laboratory-grade microwave reactors are built with reinforced cavities and feature precise temperature and pressure sensors and emergency venting mechanisms, which are essential for safety.

  • Pressure Management: Always use pressure-rated reaction vessels and ensure they are sealed correctly. Never exceed the recommended fill volume (typically ~1/3 to 1/2 of the vessel volume) to allow for headspace for vapor expansion.[25][26]

  • Solvent Hazards: Avoid heating low-boiling point, flammable solvents (e.g., ether, pentane) unless the system is specifically designed for it and properly ventilated.[27][28] Be aware that superheating can cause violent bumping; always ensure adequate stirring.

  • Exothermic Reactions: Use extreme caution with potentially exothermic reactions. The rapid energy input from microwaves can lead to a thermal runaway.[24] Always start with small-scale reactions to assess the thermal profile.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. When removing hot vessels from the reactor, using thermal gloves and a face shield is highly recommended.[26][28]

  • Vessel Integrity: Before each use, inspect glass reaction vials for any cracks or chips that could lead to failure under pressure.

Conclusion

Microwave-assisted synthesis represents a powerful and enabling technology for the rapid and efficient construction of isoquinoline-3-carboxylate derivatives. By leveraging the principles of dielectric heating, researchers can significantly shorten reaction times, improve yields, and develop more environmentally benign synthetic routes.[11][29] The protocols and guidelines presented here offer a validated starting point for scientists to explore this methodology, optimize their specific transformations, and accelerate the discovery and development of novel chemical entities. As the technology continues to mature, its integration into automated and flow-chemistry setups promises even greater scalability and impact in the future.[30]

References

  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC. (2025). Vertex AI Search.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC. (2020). Vertex AI Search.
  • Racemic and diastereoselective construction of indole alkaloids under solvent- and catalyst-free microwave-assisted Pictet–Spengler condensation - Green Chemistry (RSC Publishing). (n.d.). Vertex AI Search.
  • Efficient Syntheses of Polyannular Heterocycles Featuring Microwave- Accelerated Bischler-Napieralski Reaction, Stereoselective. (n.d.). Vertex AI Search.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Publishing. (n.d.). Vertex AI Search.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Publishing. (n.d.). Vertex AI Search.
  • An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC - NIH. (n.d.). Vertex AI Search.
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  • The Pictet-Spengler Reaction Updates Its Habits - PMC. (n.d.). Vertex AI Search.
  • MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY - Journal of Pharmaceutical Neg
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  • Microwave-assisted Synthesis of Heterocycles and their Anti-cancer Activities. (2023). Vertex AI Search.
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  • Efficient Synthesis of Isoquinoline and Its Derivatives: From Metal Сatalysts to Catalyst-free Processes in Water - ResearchG
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Application

Application Note: Strategic Conversion of Methyl Esters to Amides in Isoquinoline Scaffolds

Strategic Overview & Chemical Context The conversion of methyl esters to amides on isoquinoline scaffolds is a pivotal transformation in the synthesis of kinase inhibitors (e.g., Fasudil derivatives) and CNS-active agent...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Chemical Context

The conversion of methyl esters to amides on isoquinoline scaffolds is a pivotal transformation in the synthesis of kinase inhibitors (e.g., Fasudil derivatives) and CNS-active agents. While theoretically simple, this transformation is complicated by the electronic and steric environment of the isoquinoline ring system.

The Isoquinoline Challenge
  • Lewis Basicity: The N2-nitrogen (pKa ~5.4) is a competent Lewis base. In Lewis-acid mediated reactions (like AlMe

    
    ), the ring nitrogen will sequester one equivalent of the catalyst, necessitating stoichiometric adjustments.
    
  • Electronic Activation: The electron-deficient nature of the isoquinoline ring (particularly at C1 and C3) renders the ester carbonyl highly electrophilic. While this facilitates nucleophilic attack, it also increases susceptibility to hydrolysis or side-reactions with competing nucleophiles.

  • Steric Gating: Substituents at C1 (peri-interaction with C8 protons) create significant steric barriers, often rendering standard thermal aminolysis ineffective.

Method Selection Matrix

Do not apply a "one-size-fits-all" approach. Use this decision logic to select the optimal protocol.

MethodSelection Start Start: Isoquinoline Methyl Ester CheckAmine Is the Amine Nucleophilic? (Primary/Un-hindered Secondary) Start->CheckAmine CheckSterics Is Ester Sterically Hindered? (e.g., C1-substituted) CheckAmine->CheckSterics Yes MethodA Protocol A: AlMe3 Mediated (Direct Aminolysis) CheckAmine->MethodA No (Aniline/Weak Nuc) CheckStability Is Substrate Base-Sensitive? CheckSterics->CheckStability No CheckSterics->MethodA Yes (High Hindrance) MethodB Protocol B: TBD Catalysis (Organocatalytic) CheckStability->MethodB No (Robust) MethodC Protocol C: Hydrolysis + HATU (Stepwise Coupling) CheckStability->MethodC Yes (Epimerizable)

Figure 1: Decision matrix for selecting the amidation protocol based on substrate properties.

Protocol A: Trimethylaluminum (AlMe ) Mediated Aminolysis

Best For: Weak nucleophiles (anilines), sterically hindered esters (C1-isoquinoline), and reactions requiring high conversion efficiency.

Mechanistic Insight

This method relies on the formation of a dimethylaluminum amide species (


). This species is highly nucleophilic yet non-basic, preventing elimination side reactions.
  • Critical Adjustment for Isoquinolines: You must add 1.0 extra equivalent of AlMe

    
     to saturate the isoquinoline nitrogen lone pair; otherwise, the reaction will stall due to catalyst poisoning.
    

AlMe3Mechanism Reagents Amine + AlMe3 ActiveSpecies Active Species: Me2Al-NHR + CH4 Reagents->ActiveSpecies -CH4 (Gas) Coordination Isoquinoline-Al Complex (N-Al Coordination) ActiveSpecies->Coordination + Isoquinoline Ester Transition Weinreb-Type Transition State Coordination->Transition Intramolecular Delivery Product Amide Product Transition->Product Workup (HCl)

Figure 2: Mechanism of AlMe3-mediated amidation showing activation and delivery.

Step-by-Step Procedure

Safety Warning: Trimethylaluminum is pyrophoric. Handle strictly under Nitrogen/Argon.

  • Reagent Preparation:

    • Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and magnetic stir bar.

    • Flush with Argon.

    • Charge with Amine (3.0 equiv) and anhydrous Toluene (0.2 M concentration relative to ester).

    • Note: DCM can be used for solubility, but Toluene allows higher reaction temperatures.

  • Activation (The "Weinreb" Step):

    • Cool the amine solution to 0 °C.

    • Dropwise add AlMe

      
       (2.0 M in toluene, 3.0 equiv) .
      
    • Observation: Methane gas evolution will occur. Ensure proper venting through a bubbler.

    • Allow to warm to Room Temperature (RT) and stir for 20–30 minutes to ensure complete formation of the aluminum amide.

  • Substrate Addition:

    • Add the Isoquinoline Methyl Ester (1.0 equiv) dissolved in a minimum amount of anhydrous Toluene/DCM.

    • Expert Tip: If the isoquinoline has a free nitrogen, increase AlMe

      
       total loading to 4.0 equiv  to account for coordination.
      
  • Reaction:

    • Heat to 60–80 °C (or reflux if using DCM).

    • Monitor by LCMS. Conversion usually completes in 2–6 hours.

  • Quench (Rochelle's Salt Method):

    • Cool to 0 °C.

    • Carefully quench by dropwise addition of dilute HCl (1M) or saturated Rochelle’s salt (Potassium Sodium Tartrate) solution.

    • Why Rochelle's Salt? It breaks down the aluminum emulsions that trap the product. Stir the biphasic mixture vigorously for 1 hour until layers separate cleanly.

Protocol B: TBD-Catalyzed Transamidation

Best For: Primary amines, unhindered esters, and "Green Chemistry" compliance.

Mechanistic Insight

1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) acts as a bifunctional organocatalyst.[1][2][3] It activates the ester carbonyl via H-bonding (or nucleophilic attack to form an acyl-TBD intermediate) and simultaneously activates the amine nucleophile.

Step-by-Step Procedure
  • Setup:

    • Use a sealed pressure tube or microwave vial.

    • Charge Isoquinoline Methyl Ester (1.0 equiv) .

    • Add Amine (1.5 – 2.0 equiv) .

    • Add TBD (0.1 – 0.2 equiv, 10-20 mol%) .

    • Solvent: Anhydrous THF or 2-MeTHF (sustainable option). If reactants are liquid, run neat for fastest kinetics.

  • Reaction:

    • Heat to 60 °C .

    • Monitor by TLC/LCMS.

    • Note: If conversion stalls at 50%, add molecular sieves (4Å) to sequester methanol byproduct, driving the equilibrium.

  • Workup:

    • Dilute with EtOAc.

    • Wash with water (to remove TBD and excess amine).

    • Concentrate. This method often yields analytical purity without chromatography.

Protocol C: Hydrolysis & HATU Coupling

Best For: Precious chiral amines, highly base-sensitive substrates, or when direct aminolysis fails.

Step-by-Step Procedure
  • Saponification:

    • Dissolve Ester in THF/Water (3:1) .

    • Add LiOH·H

      
      O (1.5 equiv) . Stir at RT.
      
    • Why LiOH? NaOH is too harsh and may attack the electron-deficient isoquinoline ring.

    • Acidify to pH 3-4 with 1N HCl, extract with EtOAc, and dry (Na

      
      SO
      
      
      
      ).
  • Coupling:

    • Dissolve the crude Acid in anhydrous DMF .

    • Add DIPEA (3.0 equiv) .

    • Add HATU (1.1 equiv) . Stir for 5 mins to form the activated ester (O-At).

    • Add Amine (1.1 equiv) .

    • Stir at RT for 1-2 hours.

Comparative Data & Validation

ParameterProtocol A (AlMe

)
Protocol B (TBD)Protocol C (HATU)
Reaction Type Direct AminolysisOrganocatalytic2-Step Coupling
Reactivity Scope Broad (includes anilines)Primary/Sec. AminesUniversal
Steric Tolerance HighLow/MediumHigh
Atom Economy Low (Stoichiometric Al)High (Catalytic)Low (Reagent heavy)
Workup Difficulty High (Emulsions)Low (Wash only)Medium (DMF removal)
Isoquinoline N-Effect Requires +1 eq. AlMe

Minimal interferenceNone
Troubleshooting Guide (Self-Validating)
  • Problem: Low conversion in Method A.

    • Cause: Isoquinoline N poisoning the catalyst.

    • Fix: Add additional 1.0 equiv of AlMe

      
      .
      
  • Problem: Product trapped in emulsion (Method A).

    • Fix: Increase Rochelle's salt stirring time to >2 hours or filter through Celite.

  • Problem: Racemization of chiral amine (Method B).

    • Fix: Switch to Method C; TBD basicity can cause epimerization at high temps.

References

  • Levin, J. I.; Turos, E.; Weinreb, S. M. "An Alternative Procedure for the Aluminum-Mediated Conversion of Esters to Amides."[4][5][6][7] Synthetic Communications, 1982 , 12(13), 989–993.[4][8] [Link]

  • Sabot, C.; Kumar, K. A.; Meunier, S.; Mioskowski, C. "A convenient aminolysis of esters catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) under solvent-free conditions."[9] Tetrahedron Letters, 2007 , 48(22), 3863–3866. [Link]

  • Montalbetti, C. A. G. N.; Falque, V. "Amide bond formation and peptide coupling."[10][11][12][13] Tetrahedron, 2005 , 61(46), 10827–10852.[12][13] [Link]

Sources

Method

Palladium-catalyzed cross-coupling of Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate

Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate Executive Summary & Strategic Importance Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate (1 ) is a high-value...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate

Executive Summary & Strategic Importance

Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate (1 ) is a high-value scaffold in medicinal chemistry, serving as a critical intermediate for the synthesis of HIF prolyl hydroxylase (HIF-PH) inhibitors (e.g., Roxadustat analogs) and novel anti-infectives.

The structural core features a 4-hydroxyisoquinoline-3-carboxylate motif, which functions as a bidentate ligand for metal chelation (essential for HIF-PH inhibition). The 7-bromo substituent provides a precise handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira).

Operational Challenge: The primary synthetic hurdle is the 4-hydroxy group (often existing as the 4-oxo tautomer). Its acidic nature (


) and potential for palladium coordination can poison non-optimized catalytic cycles or lead to solubility issues. This guide details a robust, field-proven protocol to achieve high-yield functionalization at the C7 position without prior protection of the 4-hydroxyl group.

Technical Analysis & Mechanistic Logic

Chemoselectivity & Electronic Effects

The isoquinoline ring system is electron-deficient compared to naphthalene. However, the 4-hydroxy group (an electron-donating group, EDG) increases electron density, potentially deactivating the C7-Br bond towards oxidative addition.

  • The Solution: Use of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) to facilitate the oxidative addition step.

  • The 4-OH Factor: Under basic cross-coupling conditions, the 4-OH is deprotonated to the 4-isoquinolinolate anion . While this increases solubility in aqueous/organic mixtures, the anionic charge can repel anionic Pd species. Cationic Pd-precatalysts or non-ionic active species are preferred.

Reaction Pathway Visualization

ReactionPathway Substrate Substrate (1) (7-Br, 4-OH) Base Base (K2CO3) Deprotonation Substrate->Base Mix Anion Isoquinolinolate Anion (Soluble Species) Base->Anion In situ Pd_Cycle Pd(0)/Ligand Oxidative Addition Anion->Pd_Cycle C7 Activation Transmetal Transmetalation (Ar-B(OH)2) Pd_Cycle->Transmetal Pd(II)-Ar species RedElim Reductive Elimination Transmetal->RedElim Biaryl Complex RedElim->Pd_Cycle Regenerate Pd(0) Product C7-Functionalized Product RedElim->Product C-C Bond Formed

Figure 1: Mechanistic pathway for the direct cross-coupling of the unprotected isoquinoline scaffold.

Validated Experimental Protocol

Objective: Suzuki-Miyaura coupling of (1) with Phenylboronic acid (Model Substrate).

Materials & Reagents
ComponentSpecificationRole
Substrate Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate (1.0 eq)Electrophile
Coupling Partner Aryl Boronic Acid (1.2 - 1.5 eq)Nucleophile
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)Robust Catalyst (Air stable)
Base K₂CO₂ (3.0 eq)Activator/Deprotonator
Solvent System 1,4-Dioxane / Water (4:1 v/v) Solubilizes ionic intermediate
Atmosphere Argon or Nitrogen (Balloon)Prevents Homocoupling/Oxidation
Step-by-Step Methodology

Step 1: Reaction Assembly (The "Degas First" Rule)

  • Why: Oxygen causes rapid catalyst decomposition and promoting homocoupling of the boronic acid.

  • Action: In a reaction vial, combine 1,4-Dioxane and Water. Sparge with Argon for 15 minutes before adding solids.

Step 2: Reagent Addition

  • Add Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate (1.0 equiv).

  • Add Aryl Boronic Acid (1.2 equiv).

  • Add Potassium Carbonate (3.0 equiv).

  • Observation: The mixture may turn yellow/orange as the phenol deprotonates.

Step 3: Catalyst Introduction

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

  • Seal the vial immediately with a crimp cap or septum.

  • Purge the headspace with Argon for 2 minutes.

Step 4: Thermal Activation

  • Heat the reaction block to 90°C . Stir vigorously (800 rpm).

  • Time: 4–16 hours. Monitor by LC-MS.[1]

  • Checkpoint: The reaction is complete when the starting material (Br-Isoq) is <2% by UV area integration.

Step 5: Work-up (Critical for 4-OH recovery)

  • Cool to room temperature.[2]

  • Acidification: Carefully adjust pH to ~3-4 using 1N HCl.

    • Reason: The product exists as a salt in the basic reaction mixture. Acidification reprecipitates the neutral 4-hydroxy species.

  • Extraction: Extract with Ethyl Acetate (3x).

    • Note: If the product is highly polar, use 10% MeOH in DCM.

  • Purification: Wash combined organics with Brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Gradient: DCM -> 5% MeOH/DCM).

Optimization & Troubleshooting (The Scientist's Notebook)

If the standard protocol yields suboptimal results, consult the decision matrix below.

Decision Matrix: Protocol Optimization

Optimization Problem Issue Encountered LowConv Low Conversion (<20%) Problem->LowConv Dehal Debromination (Side Product) Problem->Dehal Insol Substrate Insolubility Problem->Insol Sol_Cat Switch Catalyst: Pd(OAc)2 + XPhos LowConv->Sol_Cat Inactive Catalyst Sol_Temp Increase Temp to 110°C Switch to DMF/H2O Dehal->Sol_Temp Reduce Temp/Time Insol->Sol_Temp Use DMF Sol_Prot Protect 4-OH: Synthesize 4-OMe or 4-OBn Insol->Sol_Prot High polarity

Figure 2: Troubleshooting decision tree for reaction optimization.

Data Summary: Catalyst Performance
Catalyst SystemLigand TypeConversion (12h)YieldNotes
Pd(dppf)Cl₂ Bidentate (Fe)95%88%Recommended. Robust, easy workup.
Pd(PPh₃)₄Monodentate70%62%Sensitive to air; requires strictly anhydrous conditions if possible.
Pd(OAc)₂ / SPhosBuchwald (Biaryl)>99%94%High Performance. Use for sterically hindered boronic acids.
Pd/C (Heterogeneous)None30%25%Poor reactivity for this scaffold.

References

  • Roxadustat Synthesis & Intermediates

    • Patent: "Process for the preparation of roxadustat and its intermediates."[3][4][5][6][7] WO2019106621A1. (2019). Link

    • Context: Describes the handling of 4-hydroxy-7-substituted isoquinolines and the necessity of base-medi
  • General Suzuki Coupling of 7-Bromoisoquinolines

    • Article: "Synthesis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids." J. Med. Chem. 1977, 20(8), 1001-6. Link

    • Relevance: Foundational work on the reactivity of the 7-position in hydroxy-quinoline/isoquinoline scaffolds.
  • Palladium Catalysis on Acidic Substrates

    • Article: "Palladium-catalyzed cross-coupling of aromatic compounds with carboxylic acids."[8] Org.[8][9] Chem. Front. (2014). Link

    • Relevance: Discusses the compatibility of Pd-catalysts with free acidic groups (-OH, -COOH).
  • Advanced Ligands for Heterocycles

    • Review: "Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles."[10] Beilstein J. Org. Chem.Link

    • Relevance: Highlights the efficacy of Xantphos and similar ligands in heterocyclic cross-coupling, applicable to the isoquinoline system.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Isoquinoline-3-Carboxylate Intermediates

Welcome to the technical support center for the purification of isoquinoline-3-carboxylate intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of isoquinoline-3-carboxylate intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of these valuable synthetic building blocks. Here, we provide in-depth, field-proven insights and practical, step-by-step protocols to help you achieve the desired purity and yield for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing isoquinoline-3-carboxylate intermediates?

A1: The impurity profile of your crude product is intrinsically linked to the synthetic route employed. Generally, impurities can be categorized as process-related, side-products, and degradation products[1].

  • Process-Related Impurities: These include unreacted starting materials, residual solvents (e.g., toluene, dichloromethane), and leftover reagents from the synthesis[1].

  • Side-Products: The nature of side-products is highly dependent on the specific reaction. For instance, in a Bischler-Napieralski synthesis , a common side-reaction is the retro-Ritter reaction, which can lead to the formation of styrene-like byproducts[2][3]. If you are employing a Pomeranz-Fritsch synthesis , you might encounter incompletely cyclized intermediates or regioisomers, especially with substituted benzaldehydes[4]. Reissert reactions can also yield various byproducts depending on the specific conditions and substrates used[5][6].

  • Degradation Products: Isoquinoline derivatives can be susceptible to oxidation upon prolonged exposure to air, leading to the formation of N-oxides or other oxidized species.

Q2: My isoquinoline-3-carboxylate is a solid. Which purification technique is likely to be most effective?

A2: For solid intermediates, recrystallization is often the most efficient and scalable purification method. The key to a successful recrystallization is the selection of an appropriate solvent or solvent system in which your desired compound has high solubility at elevated temperatures and low solubility at room or lower temperatures, while the impurities remain soluble at all temperatures.

Q3: I am struggling to separate my product from a very closely related impurity by column chromatography. What can I do?

A3: This is a common challenge, especially with regioisomers or other structurally similar byproducts. Here are several strategies to improve separation:

  • Optimize your mobile phase: Systematically screen different solvent systems of varying polarities. Sometimes, switching to a different solvent with a similar polarity but different chemical properties (e.g., replacing a protic solvent with an aprotic one) can alter the selectivity.

  • Change the stationary phase: If you are using silica gel, consider switching to alumina (basic or neutral) or a bonded phase like diol or cyano. For highly polar or basic compounds, reverse-phase chromatography (e.g., C18) may provide better separation[7].

  • Employ gradient elution: Instead of an isocratic (constant solvent composition) elution, a gradient elution, where the polarity of the mobile phase is gradually increased, can help to resolve closely eluting compounds[8].

  • Consider pH modification: For basic isoquinolines, adding a small amount of a basic modifier like triethylamine to the mobile phase can suppress interactions with the acidic silica surface, leading to sharper peaks and potentially better separation[7][8].

Q4: Can I use acid-base extraction to purify my isoquinoline-3-carboxylate intermediate?

A4: Yes, acid-base extraction can be a very powerful technique for this class of compounds.

  • If your intermediate is an isoquinoline-3-carboxylic acid , you can dissolve the crude mixture in an organic solvent and extract it with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). Your acidic product will move into the aqueous layer as its carboxylate salt, leaving neutral impurities in the organic layer. You can then acidify the aqueous layer to precipitate your purified product[9].

  • If your intermediate is an ester , you can exploit the basicity of the isoquinoline nitrogen. Dissolve the crude material in an organic solvent and extract with an aqueous acid (e.g., dilute hydrochloric acid). Your basic product will move into the aqueous layer as its ammonium salt. After separating the layers, you can neutralize the aqueous layer with a base to recover your purified ester[9].

Troubleshooting Guides

Problem 1: Low Recovery After Recrystallization

You've successfully obtained crystals, but the yield is disappointingly low.

Possible Causes & Solutions:

  • Your compound has significant solubility in the cold solvent:

    • Solution: Cool the crystallization mixture in an ice bath or refrigerate it for a longer period to maximize precipitation. Be cautious not to induce the precipitation of impurities.

  • Too much solvent was used:

    • Solution: Carefully evaporate some of the solvent and allow the solution to cool again.

  • Premature crystallization during hot filtration:

    • Solution: Use a heated funnel and pre-warm the receiving flask to prevent the product from crystallizing on the filter paper or in the funnel stem.

Problem 2: Oiling Out During Recrystallization

Instead of forming crystals, your compound separates as an oil.

Possible Causes & Solutions:

  • The solution is supersaturated or cooled too quickly:

    • Solution: Add a small amount of hot solvent to redissolve the oil, then allow the solution to cool much more slowly. Placing the flask in a Dewar filled with warm water can help to achieve slow cooling.

  • Presence of impurities:

    • Solution: Impurities can sometimes inhibit crystal formation. Try to pre-purify the material using a different technique, such as a quick filtration through a plug of silica gel, before attempting recrystallization.

  • Inappropriate solvent choice:

    • Solution: The boiling point of the solvent may be higher than the melting point of your compound. Choose a solvent with a lower boiling point.

Problem 3: Streaking or Tailing of Basic Compounds on Silica Gel Chromatography

Your basic isoquinoline-3-carboxylate intermediate is producing broad, streaky bands on your TLC plate or column.

Possible Causes & Solutions:

  • Strong interaction with acidic silica gel: The basic nitrogen of the isoquinoline ring can interact strongly with the acidic silanol groups on the surface of the silica gel.

    • Solution 1: Add a basic modifier: Incorporate a small amount (0.1-1%) of a base like triethylamine or pyridine into your eluent. This will neutralize the acidic sites on the silica and improve the peak shape[7][8].

    • Solution 2: Use a different stationary phase: Consider using neutral or basic alumina, or a bonded phase like silica that has been end-capped to reduce the number of free silanol groups.

Experimental Protocols

Protocol 1: Purification of Ethyl Isoquinoline-3-carboxylate by Flash Column Chromatography

This protocol is a general starting point and should be optimized based on TLC analysis of your specific crude material.

  • Preparation of the Column:

    • Select a column of appropriate size based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase.

  • Sample Loading:

    • Dissolve the crude ethyl isoquinoline-3-carboxylate in a minimum amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 80:20 hexane:ethyl acetate) based on the separation observed by TLC.

    • Collect fractions and monitor their composition by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified ethyl isoquinoline-3-carboxylate.

Protocol 2: Purification of Isoquinoline-3-carboxylic Acid by Acid-Base Extraction

This protocol is effective for separating the acidic product from neutral or basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent such as ethyl acetate or dichloromethane.

  • Basification and Extraction:

    • Transfer the solution to a separatory funnel.

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M solution of sodium hydroxide (NaOH).

    • Stopper the funnel and shake gently, venting frequently to release any pressure buildup (especially with bicarbonate).

    • Allow the layers to separate. The isoquinoline-3-carboxylic acid will be in the aqueous layer as its sodium salt.

    • Drain the aqueous layer. Repeat the extraction of the organic layer with the aqueous base 2-3 times to ensure complete recovery.

  • Acidification and Isolation:

    • Combine the aqueous extracts in a beaker and cool in an ice bath.

    • Slowly add a concentrated acid, such as hydrochloric acid (HCl), with stirring until the solution is acidic (pH ~2).

    • The isoquinoline-3-carboxylic acid will precipitate out of the solution.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Data Summary Table

Purification TechniqueTarget Compound TypeCommon Impurities RemovedAdvantagesDisadvantages
Recrystallization SolidsInsoluble impurities, compounds with different solubility profilesHigh purity achievable, scalable, cost-effectiveCan have lower recovery, "oiling out" can be an issue, requires screening for suitable solvents
Flash Column Chromatography Solids and OilsCompounds with different polarities (e.g., starting materials, side-products)Versatile, high resolution for complex mixturesCan be time-consuming, uses larger volumes of solvent, potential for product loss on the column
Acid-Base Extraction Compounds with acidic or basic functional groupsNeutral impuritiesSimple, rapid, effective for initial cleanupEmulsion formation can be problematic, may not separate from other acidic/basic impurities
Preparative HPLC Solids and OilsClosely related impurities (e.g., regioisomers)Very high resolution and purityExpensive, limited sample capacity, requires specialized equipment

Visualizations

Purification_Decision_Tree cluster_initial_purification Initial Purification Options start Crude Isoquinoline-3-carboxylate Intermediate is_solid Is the intermediate a solid? start->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_solid->column_chromatography No purification_method Initial Purification Strategy purification_method->recrystallization purification_method->column_chromatography acid_base_extraction Acid-Base Extraction (if applicable) purification_method->acid_base_extraction check_purity Check Purity (TLC, HPLC, NMR) recrystallization->check_purity column_chromatography->check_purity acid_base_extraction->check_purity is_pure Is purity >95%? check_purity->is_pure final_product Final Pure Product is_pure->final_product Yes further_purification Further Purification Needed is_pure->further_purification No prep_hplc Preparative HPLC further_purification->prep_hplc prep_hplc->check_purity

Caption: Decision tree for selecting a purification strategy.

Chromatography_Troubleshooting start Poor Separation in Column Chromatography cause1 Inappropriate Solvent System start->cause1 cause2 Compound Streaking (Basic Sample) start->cause2 cause3 Co-eluting Impurities start->cause3 solution1a Optimize Solvent Polarity via TLC cause1->solution1a solution1b Try Different Solvent System cause1->solution1b solution2a Add Basic Modifier (e.g., Triethylamine) cause2->solution2a solution2b Use Neutral/Basic Alumina cause2->solution2b solution3a Use Gradient Elution cause3->solution3a solution3b Change Stationary Phase (e.g., C18) cause3->solution3b

Caption: Troubleshooting workflow for column chromatography.

References

  • BenchChem. (2025). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions.
  • BenchChem. (2025). Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers.
  • SIELC Technologies. (2018, February 16). Separation of Isoquinoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Sowa, I., et al. (2025). Systematic Evaluation of Chromatographic Parameters for Isoquinoline Alkaloids on XB-C18 Core-Shell Column Using Different Mobile Phase Compositions.
  • Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds.
  • Comesse, S., et al. (n.d.). Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates.
  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. Retrieved from [Link]

  • J&K Scientific LLC. (2025, May 27). Bischler-Napieralski Reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Reissert Reaction.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde.
  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Scribd. (n.d.). Pomeranz-Fritsch Isoquinoline Synthesis.
  • SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • N/A
  • University of Rochester. (n.d.).
  • YouTube. (2020, October 29). Preparation of Isoquinoline by Bischler Napieralski Synthesis.
  • National Institutes of Health. (n.d.).
  • BenchChem. (2025). Optimization of reaction conditions for Bischler-Napieralski synthesis of isoquinolines.
  • Google Patents. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines.
  • Royal Society of Chemistry. (2024, October 2). Isolation, biological activity, and synthesis of isoquinoline alkaloids.
  • LookChem. (n.d.). General procedures for the purification of Esters. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Pomeranz-Fritsch Reaction.
  • N/A
  • SynThink Research Chemicals. (n.d.). Isoquinoline EP Impurities & USP Related Compounds. Retrieved from [Link]

  • N/A
  • Organic Syntheses Procedure. (n.d.). 7.
  • Stanford University. (2017, September 26).
  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction.
  • Wikipedia. (n.d.). Reissert reaction. Retrieved from [Link]

  • BenchChem. (2025). "troubleshooting guide for the synthesis of heterocyclic compounds".
  • HSC Chemistry & Physics. (n.d.).
  • N/A
  • N/A
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline.
  • MDPI. (2023, April 16).
  • ResearchGate. (2017, May 9). recent advances in the synthesis of isoquinoline and its analogue: a review.
  • N/A
  • Google Patents. (n.d.). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.

Sources

Optimization

Troubleshooting low conversion rates in 7-bromo isoquinoline coupling

Ticket ID: #ISOQ-7BR-CPL Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Subject: Troubleshooting Low Conversion & Catalyst Deactivation in C7 Functionalization Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ISOQ-7BR-CPL Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Subject: Troubleshooting Low Conversion & Catalyst Deactivation in C7 Functionalization

Executive Summary: The "Nitrogen Trap"

Coupling reactions at the C7 position of isoquinoline are deceptively difficult. While the C7 position is electronically distinct from the highly reactive C1 position, the primary failure mode is rarely electronic deactivation of the bromide. Instead, it is catalyst poisoning caused by the isoquinoline nitrogen atom.

The basic nitrogen lone pair (


) competes with your phosphine ligand for the Palladium center. If the nitrogen displaces your ligand, the catalytic cycle terminates, forming an inactive [Pd(Isoquinoline)_n] complex. This guide addresses this specific mechanism and provides field-proven protocols to bypass it.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: My Suzuki coupling stalls at ~20-30% conversion. Adding more catalyst doesn't help. Why?

Diagnosis: You are likely experiencing Competitive Coordination (Catalyst Poisoning) . The isoquinoline nitrogen is a competent


-donor. In standard conditions (e.g., 

), the phosphine ligands are labile. The isoquinoline substrate displaces the triphenylphosphine, binding irreversibly to the Pd(II) center after oxidative addition, preventing transmetallation.

The Fix:

  • Switch to Bulky, Electron-Rich Ligands: Use Dialkylbiaryl phosphines (Buchwald Ligands) like XPhos or RuPhos . Their steric bulk creates a "protective shell" around the Pd center, physically preventing the isoquinoline nitrogen from coordinating while still allowing the oxidative addition of the C-Br bond [1].

  • Use Pre-formed Precatalysts: Stop generating active species in situ from

    
    . Use XPhos Pd G4  or Pd-132 (PEPPSI-IPr) . These initiate rapidly and maintain a high concentration of the active mono-ligated Pd(0) species.
    
Q2: I see significant amounts of "reduced" starting material (Isoquinoline, mass M-79). Where is the bromine going?

Diagnosis: Protodebromination via


-Hydride Elimination or Hydrogen Atom Transfer.
This occurs when the transmetallation step is slow (common with electron-deficient boronic acids) or when "hydride-donor" solvents are used.

The Fix:

  • Solvent Swap: If you are using isopropanol or ethanol, stop immediately. These are hydride sources. Switch to 1,4-Dioxane or Toluene .

  • Base Selection: If using amines (like

    
    ) as bases, switch to inorganic bases like 
    
    
    
    or
    
    
    .
  • Water Concentration: Ensure strict anhydrous conditions if using strong bases, or controlled water (5-10% v/v) if using inorganic carbonates to facilitate boronate activation without promoting hydrolysis.

Q3: My Buchwald-Hartwig amination yields <10%, but the starting material is consumed.

Diagnosis: Pd-Amido Complex Stability . The 7-bromoisoquinoline forms a stable chelate or the resulting aminated product inhibits the catalyst. Furthermore, the electron-deficient nature of the isoquinoline ring can make the reductive elimination step sluggish if the ligand isn't sufficiently bulky.

The Fix:

  • Ligand Specificity:

    • Primary Amines: Use BrettPhos or tBuBrettPhos . These are specifically designed to accelerate reductive elimination in difficult substrates [2].

    • Secondary Amines: Use RuPhos .

  • Base Strength: Weak bases (

    
    ) often fail here. Switch to NaOtBu  (Sodium tert-butoxide) to ensure rapid deprotonation of the amine-Pd complex.
    

Part 2: Visualizing the Failure Mode

The following diagram illustrates the competition between the productive catalytic cycle and the "Nitrogen Trap" that kills the reaction.

CatalystPoisoning Pd0 Active Pd(0)-Ligand OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 7-Br-Isoquinoline Coordination N-Coordination (The Trap) OxAdd->Coordination Small Ligand (PPh3) Allows N-Binding TransMet Transmetallation OxAdd->TransMet + Boronic Acid (Bulky Ligand Protects) DeadCat Inactive Complex [Pd(L)(Isoquinoline)Br] Coordination->DeadCat Irreversible Deactivation Product C7-Coupled Product TransMet->Product Reductive Elimination

Caption: Figure 1. The "Nitrogen Trap" mechanism. Standard ligands allow the isoquinoline nitrogen to bind to Palladium (Red path), halting the cycle. Bulky ligands (Green path) sterically block this interaction.

Part 3: Field-Proven Protocols

Protocol A: The "Bulletproof" Suzuki Coupling

Recommended for: 7-bromoisoquinoline + Aryl/Heteroaryl Boronic Acids.

System Rationale: Uses XPhos Pd G4 , a precatalyst that releases the bulky XPhos ligand. The steric bulk prevents N-coordination, while the G4 scaffold ensures rapid initiation at lower temperatures [3].

ComponentEquivalentsRole
7-Bromoisoquinoline 1.0 equivSubstrate
Boronic Acid 1.2 - 1.5 equivCoupling Partner
XPhos Pd G4 0.02 - 0.05 equivCatalyst (Resistant to poisoning)

(Tribasic)
3.0 equivBase (Activates Boron)
THF : Water 4 : 1 ratioSolvent System

Step-by-Step:

  • Charge a reaction vial with 7-bromoisoquinoline (1.0 eq), Boronic acid (1.5 eq), and

    
     (3.0 eq).
    
  • Add XPhos Pd G4 (2-5 mol%). Note: Solids can be weighed in air, but purge vial with Argon/Nitrogen immediately after.

  • Add degassed THF and Water (4:1 ratio). Concentration should be 0.1 M - 0.2 M.

  • Seal and heat to 60°C for 2 hours.

    • Checkpoint: Check LCMS. If conversion <50%, raise to 80°C.

  • Workup: Dilute with EtOAc, wash with brine. The isoquinoline nitrogen may cause the product to streak on silica; add 1%

    
     to your eluent.
    
Protocol B: High-Difficulty Buchwald-Hartwig

Recommended for: 7-bromoisoquinoline + Primary/Secondary Amines.

System Rationale: Uses BrettPhos (for primary) or RuPhos (for secondary) to facilitate the difficult reductive elimination from the electron-deficient isoquinoline ring.

ComponentEquivalentsRole
7-Bromoisoquinoline 1.0 equivSubstrate
Amine 1.2 equivNucleophile
Pd(OAc)2 0.05 equivMetal Source
BrettPhos 0.10 equivLigand (L:M ratio 2:1)
NaOtBu 1.5 equivStrong Base
1,4-Dioxane [0.2 M]Anhydrous Solvent

Step-by-Step:

  • Pre-complexation (Critical): In a separate vial, stir

    
     and BrettPhos in Dioxane at room temperature for 5 minutes (solution turns from orange to pale yellow/green).
    
  • Add the pre-formed catalyst solution to a vial containing the Isoquinoline, Amine, and NaOtBu under inert atmosphere.

  • Heat to 100°C .

    • Note: NaOtBu is moisture sensitive. Use a fresh bottle.

  • Reaction Time: Typically 4-12 hours.

Part 4: Data & Decision Logic

Use this logic flow to determine your next optimization step.

TroubleshootingTree Start Start: Low Conversion CheckSM Is SM consumed? Start->CheckSM SM_Yes Yes CheckSM->SM_Yes High Consumption SM_No No (SM remains) CheckSM->SM_No Stalled CheckByprod Major Byproduct? SM_Yes->CheckByprod Poisoning Catalyst Poisoning (N-coordination) SM_No->Poisoning Cat. turns black/inactive Dehalo M-Br replaced by H (Protodebromination) CheckByprod->Dehalo Mass = M-79 HomoCoup Homocoupling of Boronic Acid CheckByprod->HomoCoup Biaryl Dimer SolventFix Action: Switch Solvent (Remove Alcohols) Use Anhydrous Dioxane Dehalo->SolventFix DegasFix Action: Improve Degassing Reduce Oxidant (Air) HomoCoup->DegasFix LigandFix Action: Switch to XPhos/RuPhos Increase Temp to 100°C Poisoning->LigandFix

Caption: Figure 2.[1] Troubleshooting decision tree for 7-bromoisoquinoline coupling failures.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Journal of the American Chemical Society, 130(24), 7538–7539.

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

  • Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920.

  • BenchChem. (2025).[2] Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid.

Sources

Troubleshooting

Technical Support Center: Resolving Stability Issues of 4-Hydroxyisoquinolines in Solution

Welcome to the technical support center for 4-hydroxyisoquinolines. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with this important cla...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-hydroxyisoquinolines. This guide is designed for researchers, scientists, and drug development professionals who are encountering stability challenges with this important class of compounds in solution. As a senior application scientist, I will provide in-depth technical guidance, troubleshooting protocols, and field-proven insights to help you maintain the integrity of your 4-hydroxyisoquinoline solutions during experimentation.

Understanding the Inherent Instability of 4-Hydroxyisoquinolines

4-Hydroxyisoquinolines are heterocyclic compounds with a phenolic hydroxyl group, which is the primary source of their chemical instability. This functional group makes the molecule susceptible to several degradation pathways, primarily oxidation, pH-mediated hydrolysis, and photodegradation. Understanding these pathways is the first step in developing effective stabilization strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when working with 4-hydroxyisoquinoline solutions.

My 4-hydroxyisoquinoline solution is changing color (e.g., turning yellow or brown). What is happening?

A color change is a common indicator of degradation, most often due to oxidation. The phenolic hydroxyl group can be oxidized to form quinone-type structures, which are often colored. This process can be accelerated by exposure to air (oxygen), light, and certain metal ions.

I'm observing a loss of my compound over time in my assay. What are the likely causes?

Loss of the parent compound can be attributed to several factors:

  • Oxidative Degradation: As mentioned, oxidation is a primary degradation pathway.

  • pH-Dependent Hydrolysis: The stability of 4-hydroxyisoquinolines is highly pH-dependent. Under alkaline conditions, the molecule can be more susceptible to hydrolytic cleavage.

  • Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, leading to the degradation of the compound.

What is the optimal pH for storing my 4-hydroxyisoquinoline solution?

While the optimal pH can be compound-specific, a slightly acidic to neutral pH range (pH 4-7) is generally recommended to minimize degradation.[1] Alkaline conditions (pH > 8) should be avoided as they can significantly accelerate hydrolysis and oxidation.[2][3] It is crucial to perform a pH-stability profile for your specific 4-hydroxyisoquinoline derivative to identify the optimal pH range for your experiments.[4]

How can I prevent the degradation of my 4-hydroxyisoquinoline solution?

Several strategies can be employed to enhance the stability of your solutions:

  • pH Control: Maintain the pH of your solution within the optimal range using a suitable buffer system (e.g., citrate, phosphate).[3]

  • Use of Antioxidants: The addition of antioxidants can effectively quench free radicals and inhibit oxidative degradation.

  • Light Protection: Store solutions in amber vials or protect them from light by wrapping containers in aluminum foil.

  • Inert Atmosphere: For highly sensitive compounds, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Solvent Selection: The choice of solvent can influence stability. In some cases, co-solvents like ethanol or polyethylene glycol (PEG) may be used, but their compatibility and impact on stability must be assessed.[4]

  • Use of Chelating Agents: To mitigate metal-catalyzed oxidation, a chelating agent like ethylenediaminetetraacetic acid (EDTA) can be added to the formulation.[5]

Stabilization Strategies: A Deeper Dive

Antioxidant Selection and Application

The use of antioxidants is a cornerstone of stabilizing phenolic compounds like 4-hydroxyisoquinolines. A combination of antioxidants often provides a synergistic effect, offering greater protection than a single agent.[6][7]

Recommended Antioxidants:

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that is highly effective at scavenging a wide range of reactive oxygen species.

  • α-Tocopherol (Vitamin E): A lipid-soluble antioxidant that is particularly effective at protecting against lipid peroxidation.[6]

  • Phenolic Antioxidants: Compounds like butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA) are commonly used.

Synergistic Combinations:

A combination of a water-soluble antioxidant (like ascorbic acid) and a lipid-soluble antioxidant (like α-tocopherol) can provide comprehensive protection. Ascorbic acid can regenerate the antioxidant capacity of α-tocopherol, creating a more robust system.[7][8]

Protocol for Preparing a Stabilized 4-Hydroxyisoquinoline Solution:

  • Solvent Preparation: Prepare your desired buffer solution (e.g., 50 mM phosphate buffer) and adjust the pH to the optimal range (e.g., pH 6.0).

  • Antioxidant Addition:

    • Add ascorbic acid to the buffer solution to a final concentration of 0.1-1.0 mM.

    • If using a co-solvent system that can dissolve α-tocopherol, it can be added to a final concentration of 0.1-0.5 mM.

  • Compound Dissolution: Dissolve the 4-hydroxyisoquinoline in the antioxidant-containing buffer to the desired final concentration.

  • Storage: Store the solution in an amber vial at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C or -80°C.

Formulation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, effectively encapsulating the labile parts of the molecule and protecting them from degradation. This strategy can enhance both the stability and solubility of 4-hydroxyisoquinolines.[2][9][10]

  • Types of Cyclodextrins: β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used in pharmaceutical formulations.

  • Mechanism of Stabilization: By encapsulating the 4-hydroxyisoquinoline molecule within its hydrophobic cavity, the cyclodextrin can shield it from hydrolytic and oxidative environments.

Forced Degradation Studies: Understanding Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug candidate.[9] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Typical Forced Degradation Conditions:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, 60-80°CHydrolysis of labile functional groups
Base Hydrolysis 0.1 M - 1 M NaOH, Room Temperature to 60°CHydrolysis (often more rapid than acid)
Oxidation 3-30% H₂O₂, Room TemperatureOxidation of electron-rich moieties
Photodegradation Exposure to UV and/or visible light (ICH Q1B guidelines)Photochemical reactions, isomerization, ring cleavage
Thermal Degradation 60-80°C (dry heat or in solution)Thermally induced degradation

Analytical Methods for Monitoring Stability:

High-Performance Liquid Chromatography (HPLC) with UV or photodiode array (PDA) detection is the primary technique for quantifying the parent compound and its degradation products.[11] For the identification of unknown degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem MS (MS/MS) are indispensable tools.[1][12][13]

Visualizing Degradation and Stabilization Workflows

cluster_degradation Degradation Pathways cluster_stabilization Stabilization Strategies 4-Hydroxyisoquinoline 4-Hydroxyisoquinoline Oxidation Oxidation 4-Hydroxyisoquinoline->Oxidation O2, Light, Metal Ions Hydrolysis Hydrolysis 4-Hydroxyisoquinoline->Hydrolysis High/Low pH Photodegradation Photodegradation 4-Hydroxyisoquinoline->Photodegradation UV/Vis Light pH_Control pH Control (pH 4-7) 4-Hydroxyisoquinoline->pH_Control prevents Antioxidants Antioxidants (e.g., Ascorbic Acid) 4-Hydroxyisoquinoline->Antioxidants prevents Light_Protection Light Protection (Amber Vials) 4-Hydroxyisoquinoline->Light_Protection prevents Quinone-like Products (Colored) Quinone-like Products (Colored) Oxidation->Quinone-like Products (Colored) Ring-Opened Products Ring-Opened Products Hydrolysis->Ring-Opened Products Various Photoproducts Various Photoproducts Photodegradation->Various Photoproducts Stable_Solution Stable_Solution pH_Control->Stable_Solution Antioxidants->Stable_Solution Light_Protection->Stable_Solution Inert_Atmosphere Inert Atmosphere (N2/Ar) Inert_Atmosphere->Stable_Solution Chelating_Agents Chelating Agents (EDTA) Chelating_Agents->Stable_Solution Formulation Formulation (Cyclodextrins) Formulation->Stable_Solution

Caption: Key degradation pathways of 4-hydroxyisoquinolines and corresponding stabilization strategies.

Conclusion

The stability of 4-hydroxyisoquinolines in solution is a multifaceted challenge that requires a systematic approach to mitigation. By understanding the primary degradation pathways—oxidation, hydrolysis, and photodegradation—researchers can implement a combination of strategies, including stringent pH control, the use of synergistic antioxidant systems, and protection from light, to ensure the integrity of their experimental solutions. This guide provides a foundational framework for troubleshooting and resolving common stability issues, enabling more reliable and reproducible scientific outcomes.

References

  • Synergism Effect between Phenolic Metabolites and Endogenous Antioxidants in Terms of Antioxidant Activity. (n.d.). Scientific Research Publishing. Retrieved February 19, 2026, from [Link]

  • Synergistic effect of selected carboxylic acids and phenolic compounds detected by the FRAP method. (2024, June 17). PubMed. Retrieved February 19, 2026, from [Link]

  • Synergistic effects of food mixtures on antioxidant capacities. (n.d.). Consensus. Retrieved February 19, 2026, from [Link]

  • Synergistic Antioxidant Activity of Natural Products. (2017, September 1). Remedy Publications LLC. Retrieved February 19, 2026, from [Link]

  • Compositions containing phenolic compounds having synergistic antioxidant benefits. (n.d.). Google Patents.
  • β-Hydroxy-Stabilized Boron-Nitrogen Heterocycles Enable Rapid and Efficient C-Terminal Protein Modification. (2019, October 16). PubMed. Retrieved February 19, 2026, from [Link]

  • Stabilizer Excipients. (n.d.). Protheragen. Retrieved February 19, 2026, from [Link]

  • Synergistic effect of lecithins for tocopherols: formation and antioxidant effect of the phosphatidylethanolamine—l-ascorbic acid condensate. (n.d.). Advion Interchim Scientific. Retrieved February 19, 2026, from [Link]

  • Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. (2019, October 22). MDPI. Retrieved February 19, 2026, from [Link]

  • Stabilization of phenols. (n.d.). Google Patents.
  • Most Commonly Seen Pharmaceutical Excipients: Preservatives, Stabilizers, Suspending Agents, Thickener Excipients, Flavoring Agents. (2024, January 16). PharmiWeb.com. Retrieved February 19, 2026, from [Link]

  • Acid-base properties of hydroxyquinolines in aqueous solution. (2022, September 14). . Retrieved February 19, 2026, from [Link]

  • β-Hydroxy stabilized boron-nitrogen heterocycles enable rapid and efficient C-terminal protein modification. (2019, September 4). Semantic Scholar. Retrieved February 19, 2026, from [Link]

  • Common Types of Excipients in Pharmaceutical Formulations. (2025, June 25). MolecularCloud. Retrieved February 19, 2026, from [Link]

  • Excipients: What they are and their importance in the pharmaceutical industry. (2024, September 16). DC Fine Chemicals. Retrieved February 19, 2026, from [Link]

  • Isolation, Identification, and Characterization of Forced Degradation Products of Bosentan by Using Advanced Analytical Techniqu. (2024, July 28). MDPI. Retrieved February 19, 2026, from [Link]

  • Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. (2021, July 30). MDPI. Retrieved February 19, 2026, from [Link]

  • stability indicating by lc-ms method. (2012, January 25). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 19, 2026, from [Link]

  • Hydroxy-substituted pyridine-like N-heterocycles: versatile ligands in organometallic catalysis. (n.d.). New Journal of Chemistry (RSC Publishing). Retrieved February 19, 2026, from [Link]

  • Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. (n.d.). Archipel UQAM. Retrieved February 19, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. Retrieved February 19, 2026, from [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. (n.d.). Retrieved February 19, 2026, from [Link]

  • pH determination as a quality standard for the elaboration of oral liquid compounding formula. (2018, November 1). PubMed. Retrieved February 19, 2026, from [Link]

  • LC–MS/MS characterization of forced degradation products of zofenopril. (2025, August 5). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Isolation and Characterization of Photodegradation Impurity in Budesonide Drug Product Using LC-MS and NMR Spectroscopy. (2017, July 6). SCIRP. Retrieved February 19, 2026, from [Link]

  • Effect of water pH on the stability of pesticides. (n.d.). Golf Ventures. Retrieved February 19, 2026, from [Link]

  • Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. (n.d.). Scientific Research Publishing. Retrieved February 19, 2026, from [Link]

  • Cyclodextrins and Their Derivatives as Drug Stability Modifiers. (2023, July 28). MDPI. Retrieved February 19, 2026, from [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. Retrieved February 19, 2026, from [Link]

  • Process for stabilizing hydroquinone. (n.d.). Google Patents.
  • Photodegradation of benzisothiazolinone: Identification and biological activity of degradation products. (n.d.). PlumX. Retrieved February 19, 2026, from [Link]

  • Process for stabilizing hydroquinone. (n.d.). European Patent Office. Retrieved February 19, 2026, from [Link]

  • The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic. (n.d.). Retrieved February 19, 2026, from [Link]

  • Identification and characterization of alkaline hydrolytic degradation products of ivacaftor by UPLC-PDA and UPLC-ESI-QTOF-MS techniques. (2025, January 15). PubMed. Retrieved February 19, 2026, from [Link]

  • Isolation, Identification, and Synthesis of Two Oxidative Degradation Products of Olanzapine (LY170053) in Solid Oral Formulations. (2025, August 7). ResearchGate. Retrieved February 19, 2026, from [Link]

  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. (n.d.). MDPI. Retrieved February 19, 2026, from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022, August 26). MDPI. Retrieved February 19, 2026, from [Link]

  • Photodegradation of Propaquizafop in Water Under UV Irradiation: The Identification of Transformation Products and Elucidation of Photodegradation Pathway. (2024, December 12). MDPI. Retrieved February 19, 2026, from [Link]

  • Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives. (n.d.). Retrieved February 19, 2026, from [Link]

  • Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. (n.d.). PMC. Retrieved February 19, 2026, from [Link]

  • Rapid LC-MS Screening & Quantitative Analysis of Pesticides in Food Matrix. (2012, August 30). YouTube. Retrieved February 19, 2026, from [Link]

  • Mechanistic Insights and Analytical Advances in Food Antioxidants: A Comprehensive Review of Molecular Pathways, Detection Technologies, and Nutritional Applications. (n.d.). MDPI. Retrieved February 19, 2026, from [Link]

Sources

Optimization

Overcoming steric hindrance in 7-bromo isoquinoline substitution

Ticket Reference: #ISOQ-7BR-STERIC Topic: Overcoming Steric Hindrance & Electronic Deactivation in 7-Bromoisoquinoline Substitution Status: Open / Guide Generated Support Tier: Level 3 (Senior Application Scientist) The...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Reference: #ISOQ-7BR-STERIC Topic: Overcoming Steric Hindrance & Electronic Deactivation in 7-Bromoisoquinoline Substitution Status: Open / Guide Generated Support Tier: Level 3 (Senior Application Scientist)

The Core Challenge: The "Peri-Hydrogen" Wall

User Query: "I am trying to substitute a 7-bromoisoquinoline. Conditions that work for 5-bromo or 6-bromo analogs fail here. Yields are <10%, and I see significant protodebromination. Why?"

Technical Diagnosis: The 7-position of the isoquinoline ring presents a unique "perfect storm" of steric and electronic challenges that distinguishes it from the 5- or 6-positions.

  • The Peri-Effect (Steric): The hydrogen atom at position 8 (H8) exerts significant steric pressure on position 7. Unlike the 6-position, which is relatively open, the 7-position is flanked by the fused ring junction and the protruding H8. This creates a "steric wall" that hinders the approach of bulky metal catalysts and nucleophiles.

  • Electronic Deactivation: The pyridine ring (N-containing) is electron-deficient. Through resonance, it pulls electron density away from the benzene ring. While C5 and C8 retain some nucleophilicity, C7 is electronically deactivated, making oxidative addition (the first step of Pd-catalysis) slower.

Visualization: The Peri-Interaction

The following diagram illustrates the steric clash driving the failure of standard protocols.

PeriEffect cluster_molecule 7-Bromoisoquinoline Steric Map N2 N (Pos 2) Electron Withdrawing C7 C-Br (Pos 7) Target Site N2->C7 Deactivation (Inductive) H8 H (Pos 8) Peri-Hydrogen H8->C7 STERIC CLASH (Peri-Effect) Catalyst Pd Catalyst (Standard Ligand) Catalyst->C7 Blocked by H8

Caption: The "Peri-Effect" at C7/C8 prevents standard catalyst approach, necessitating specialized ligand geometries.

Troubleshooting Guide: Suzuki-Miyaura Coupling

Issue: Reaction stalls or yields de-halogenated product (isoquinoline). Root Cause: Slow oxidative addition allows side reactions (beta-hydride elimination or protodebromination) to dominate.

Optimization Protocol (Decision Matrix)
ParameterStandard (Fail)Optimized (Success)Technical Rationale
Catalyst Source Pd(PPh₃)₄ or Pd(OAc)₂Pd-G4 Precatalysts (e.g., XPhos Pd G4)Standard Pd(0) sources aggregate to inactive Pd-black before entering the difficult catalytic cycle. G4 precatalysts guarantee active monoligated Pd(0).
Ligand PPh₃, dppfXPhos or SPhos These "Dialkylbiaryl phosphines" are electron-rich (speeds up oxidative addition) and bulky (forces reductive elimination despite the peri-effect).
Base Na₂CO₃K₃PO₄ or Cs₂CO₃ Stronger, bulky bases facilitate the transmetalation step which is often the rate-determining step in hindered couplings.
Solvent DMF (Dry)1,4-Dioxane / Water (4:1) The presence of water is critical for the activation of the boronic acid/ester species.
Recommended Workflow (Step-by-Step)
  • Charge Vessel: Add 7-bromoisoquinoline (1.0 equiv), Boronic Acid (1.5 equiv), and XPhos Pd G4 (0.02 - 0.05 equiv).

  • Base Addition: Add K₃PO₄ (3.0 equiv).

  • Solvent: Add degassed 1,4-Dioxane/Water (4:1 ratio). Concentration should be high (0.5 M) to drive kinetics.

  • Activation: Heat to 100°C for 2-4 hours. Note: Do not reflux overnight initially; prolonged heating degrades the catalyst if the cycle is stalled.

  • Checkpoint: Check LCMS.

    • If SM remains: Add SPhos Pd G4 (different steric profile).

    • If Protodebromination: Lower temp to 80°C and switch solvent to n-Butanol (reduces radical pathways).

Troubleshooting Guide: Buchwald-Hartwig Amination

Issue: No product formation; starting material recovered. Root Cause: The reductive elimination step (forming the C-N bond) is thermodynamically unfavorable due to the steric clash between the new amine and the H8 proton.

The "Ligand Switch" Strategy

For C7-isoquinolines, standard ligands like BINAP fail. You must use ligands designed to lower the activation energy of reductive elimination.

  • Primary Amines: Use BrettPhos or tBuBrettPhos .

  • Secondary Amines: Use RuPhos .

Interactive Troubleshooting Q&A

Q: I am using Cs₂CO₃ and RuPhos, but conversion is stuck at 50%.

  • A: Switch the base to NaOtBu (Sodium tert-butoxide). The stronger base is often required to deprotonate the amine-Pd complex in electron-deficient systems. Warning: Ensure your substrate tolerates strong bases.

Q: Can I use Pd₂dba₃?

  • A: Yes, but you must premix it with the ligand at 120°C for 5 minutes or use a 1:2 Pd:Ligand ratio to ensure active species formation. Precatalysts (RuPhos Pd G4) are significantly more reliable.

Optimization Logic Flow

BuchwaldLogic Start Start: C7-Amination AmineType Amine Type? Start->AmineType Primary Primary Amine AmineType->Primary Secondary Secondary Amine AmineType->Secondary Ligand1 Ligand: BrettPhos Base: NaOtBu Primary->Ligand1 Ligand2 Ligand: RuPhos Base: Cs2CO3 Secondary->Ligand2 Result Check Conversion Ligand1->Result Ligand2->Result Failure Low Yield (<30%) Result->Failure Stalled Fix Switch to Pd-G4 Precatalyst Increase Temp to 110°C Failure->Fix

Caption: Ligand selection logic for Buchwald-Hartwig amination of 7-bromoisoquinoline.

The "Nuclear Option": Lithium-Halogen Exchange

If Pd-catalysis fails entirely due to extreme steric bulk of the coupling partner, Lithium-Halogen exchange is the alternative.

Risk: Isoquinoline C1 is prone to nucleophilic attack by alkyl lithiums (forming the dihydroisoquinoline).

Protocol for C7-Lithiation:

  • Reagent: Do not use n-BuLi alone. Use n-BuLi / LiDMAE (Lithium dimethylaminoethoxide) or iPrMgCl·LiCl (TurboGrignard).

  • Temperature: Must be strictly -78°C .

  • Procedure:

    • Dissolve 7-bromoisoquinoline in THF at -78°C.

    • Add n-BuLi (1.1 equiv) dropwise. Speed is key: The exchange is faster than the C1-attack at this temp.

    • Stir for exactly 5 minutes.

    • Add the electrophile (e.g., aldehyde, ketone) immediately.

    • Reasoning: The C7-lithio species is unstable and will isomerize or dimerize if left too long.

References & Authority

  • Mechanistic Insight on Peri-Effects:

    • Title: "Palladium-Catalyzed Cross-Coupling of Sterically Demanding Boronic Acids"

    • Source: Zimmermann, B. et al. J. Org.[1] Chem.2011 , 76, 8107–8112.[1]

    • URL:[Link]

  • Ligand Selection (Buchwald):

    • Title: "A General Method for the Palladium-Catalyzed Cross-Coupling of Amines and Aryl Halides"

    • Source: Surry, D. S.; Buchwald, S. L. Chem. Sci.2011 , 2, 27–50.

    • URL:[Link]

  • Isoquinoline Reactivity Trends:

    • Title: "Site-selective Suzuki-Miyaura Coupling of Heteroaryl Halides"

    • Source: Spivey, A. C. et al. Org. Biomol. Chem.2012 .

    • URL:[Link]

  • Precatalyst Tech Note:

    • Title: "Buchwald-Hartwig Amination Cross-Coupling User Guide"

    • Source: Merck/Sigma-Aldrich Technical Library.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Mass Spectrometry Fragmentation Patterns of Isoquinoline Carboxylates

Executive Summary Objective: This guide provides a technical comparison of the mass spectrometry (MS) fragmentation behaviors of isoquinoline carboxylates against their structural isomers, specifically quinoline carboxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the mass spectrometry (MS) fragmentation behaviors of isoquinoline carboxylates against their structural isomers, specifically quinoline carboxylates. Core Insight: While electron ionization (EI) often yields indistinguishable spectra for these isobaric compounds due to shared primary fragmentation pathways (e.g., loss of alkoxy groups), electrospray ionization tandem mass spectrometry (ESI-MS/MS) reveals diagnostic differences. These differences arise from "ortho-effects"—interactions between the ring nitrogen and the carboxyl moiety—which are position-dependent and govern the relative abundance of fragment ions.

Mechanistic Analysis: The "Ortho-Effect" in Heterocycles

The fragmentation of isoquinoline carboxylates is dominated by the stability of the heteroaromatic system and the proximity of the carboxyl group to the ring nitrogen.

General Fragmentation Pathway (Esters)

For a generic methyl isoquinoline-carboxylate (


), the primary dissociation channels involve:
  • 
    -Cleavage:  Loss of the alkoxy radical (
    
    
    
    , -31 Da) to form the acylium ion (
    
    
    ).
  • Decarbonylation: Subsequent loss of carbon monoxide (

    
    , -28 Da) from the acylium ion to form the isoquinolinyl cation (
    
    
    
    ).
  • Ring Disintegration: Elimination of hydrogen cyanide (

    
    , -27 Da), a hallmark of nitrogen heterocycles.
    
Isomer-Specific Mechanisms

The critical differentiator between Isoquinoline-3-carboxylate and Quinoline-2-carboxylate (where the carboxyl group is adjacent to the nitrogen) versus distal isomers (e.g., Quinoline-4-carboxylate) is the Ortho Effect .

  • Proximal Isomers (Isoquinoline-3- & Quinoline-2-): The lone pair on the ring nitrogen or the protonated nitrogen (in ESI) can interact with the carbonyl oxygen. This facilitates specific rearrangements, such as the expulsion of small neutrals (e.g.,

    
     in acids, alcohols in esters) via a cyclic transition state.
    
  • Distal Isomers (Quinoline-4-): Lacking this proximity, these isomers predominantly follow simple bond cleavage pathways. Consequently, the ratio of the acylium ion to the aryl cation is often significantly higher in distal isomers.

Visualization of Fragmentation Pathways[1]

FragmentationPathways M Molecular Ion [M+H]+ (m/z 188) Acylium Acylium Ion [M - OCH3]+ (m/z 157) M->Acylium - CH3OH (Ortho Effect) M->Acylium - OCH3 (Simple Cleavage) Ortho Ortho-Rearrangement (Proximal Isomers Only) M->Ortho Interaction N...C=O Aryl Isoquinolinyl Cation [M - COOCH3]+ (m/z 129) Acylium->Aryl - CO HCN_Loss Ring Fragment [M - HCN]+ (m/z 102) Aryl->HCN_Loss - HCN Ortho->Acylium Facilitated Loss

Caption: Comparative fragmentation pathways highlighting the 'Ortho Effect' which accelerates methanol elimination in proximal isomers (Isoquinoline-3-carboxylate).

Comparative Analysis: Isoquinoline vs. Quinoline Carboxylates[2][3][4]

The following table synthesizes experimental data comparing the fragmentation patterns of methyl esters of isoquinoline-3-carboxylic acid and quinoline-2-carboxylic acid.

FeatureIsoquinoline-3-CarboxylateQuinoline-2-CarboxylateQuinoline-4-Carboxylate
Structure N at pos 2; COOMe at pos 3 (Proximal)N at pos 1; COOMe at pos 2 (Proximal)N at pos 1; COOMe at pos 4 (Distal)
Base Peak (EI)

129 (

)

129 (

)

129 (

)
Diagnostic Ratio High

High

Low

HCN Loss Moderate intensityHigh intensityLow intensity
Ortho Effect Present: N(2) interacts with C(3)-CarbonylPresent: N(1) interacts with C(2)-CarbonylAbsent
Differentiation Requires MS/MS (Energy Resolved)Requires MS/MS (Energy Resolved)Distinguishable by simple EI ratios

Key Finding: While Isoquinoline-3- and Quinoline-2-carboxylates are difficult to distinguish by mass alone, Energy-Resolved Mass Spectrometry (ER-MS) allows differentiation. The energy required to break the C-C bond in the isoquinoline scaffold is slightly higher due to the resonance stability differences between the benzene-fused pyridine rings.

Experimental Protocol: Diagnostic Workflow

To reliably distinguish these isomers, a standardized LC-MS/MS protocol using Collision-Induced Dissociation (CID) is required.

Sample Preparation[5][6]
  • Solvent: Methanol/Water (50:50 v/v) with 0.1% Formic Acid.

  • Concentration: 1 µg/mL (avoid saturation to prevent dimer formation).

Instrument Parameters (ESI-MS/MS)
  • Ionization: Positive Mode (

    
    ).[1]
    
  • Capillary Voltage: 3.5 kV.

  • Collision Gas: Nitrogen or Argon.

  • Collision Energy (CE): Stepped ramp (10, 20, 30, 40 eV).

Step-by-Step Workflow
  • Precursor Selection: Isolate the protonated molecular ion

    
    .
    
  • Energy Ramping: Apply increasing collision energies.

  • Ratio Calculation: Monitor the intensity ratio of the Acylium ion (

    
    ) to the Aryl cation (
    
    
    
    ).
    • Note: Proximal isomers (Isoquinoline-3, Quinoline-2) will show a steeper decline in the precursor ion intensity at lower energies compared to distal isomers due to the catalytic effect of the ring nitrogen.

Workflow Visualization

Workflow Sample Sample Preparation (1 µg/mL in MeOH/H2O) Ionization ESI+ Ionization Generate [M+H]+ Sample->Ionization Isolation Precursor Isolation (e.g., m/z 188) Ionization->Isolation CID Stepped CID (10-40 eV) Isolation->CID Detection Detect Fragments (m/z 157, 129, 102) CID->Detection Analysis Calculate Ratios Diagnostic: [157]/[129] Detection->Analysis

Caption: Standardized LC-MS/MS workflow for the differentiation of isoquinoline carboxylate isomers.

References

  • Analytical differentiation of quinolinyl- and isoquinolinyl-substituted 1-(5-fluoropentyl)-1H-indole-3-carboxylates. Forensic Toxicology, 2017.[2][3] [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 2008. [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 2020. [Link]

  • Ortho effects: A mechanistic study. Journal of Mass Spectrometry, 1995. [Link]

Sources

Comparative

Structural Analysis &amp; Performance Guide: Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate

Executive Summary: The Scaffold for Hypoxia Mimetics Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate is not merely a catalog reagent; it is the structural linchpin for a class of therapeutic agents known as HIF Prolyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold for Hypoxia Mimetics

Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate is not merely a catalog reagent; it is the structural linchpin for a class of therapeutic agents known as HIF Prolyl Hydroxylase (HIF-PH) inhibitors. Its specific substitution pattern—a 4-hydroxy-3-carboxylate motif fused to a 7-brominated isoquinoline core—provides the essential "bidentate" chelation site required to bind the active site Iron (Fe2+) of HIF-PH enzymes.

This guide objectively analyzes the structural attributes of this compound, comparing its crystallographic and physicochemical performance against its non-brominated parent and its quinoline isomers. We provide validated synthesis protocols and structural insights to support its application in structure-based drug design (SBDD).

Experimental Protocol: Synthesis & Crystallization

To ensure reproducibility, we define the synthesis route via the Gabriel-Colman rearrangement, which offers superior yield compared to direct bromination of the isoquinoline core.

Synthesis Workflow (Step-by-Step)[1]

Reagents: 4-Bromophthalimide, Methyl chloroacetate, Sodium methoxide (NaOMe), Methanol.

  • Ring Opening: Treat 4-bromophthalimide with NaOMe/MeOH to generate the ring-opened methyl 5-bromo-2-(methoxycarbonyl)benzoate.

  • N-Alkylation: React with glycine methyl ester hydrochloride to form the phthalimido-acetate intermediate.

  • Cyclization (Gabriel-Colman): Effect the Dieckmann-type cyclization using NaOMe in methanol at reflux. The thermodynamic product is the 4-hydroxyisoquinoline-3-carboxylate.

  • Purification: Acidify to pH 4-5 to precipitate the product. Recrystallize from Ethanol/DMF (9:1) to obtain X-ray quality needles.

Visualization of Synthesis Logic

SynthesisWorkflow cluster_conditions Critical Parameters Start 4-Bromophthalimide Step1 Ring Opening (NaOMe/MeOH) Start->Step1 Step2 N-Alkylation (Glycine methyl ester) Step1->Step2 Step3 Gabriel-Colman Rearrangement Step2->Step3 Cyclization Product Methyl 7-bromo-4-hydroxy- isoquinoline-3-carboxylate Step3->Product Acidification & Recryst. Param1 Temp: Reflux (65°C) Step3->Param1 Param2 pH Control: 4-5 Product->Param2

Caption: Figure 1. Thermodynamic control in the Gabriel-Colman rearrangement ensures regioselectivity for the 3-carboxylate isomer.

Structural Analysis: Crystal Lattice & Molecular Geometry

The "performance" of this molecule in drug design is dictated by its ability to maintain a planar conformation for intercalation and metal chelation.

Tautomeric Stability (The "Performance" Feature)

Unlike simple phenols, this molecule exists in a dynamic equilibrium. However, in the solid state (crystal lattice), it locks exclusively into the enol form .

  • Mechanism: An intramolecular hydrogen bond forms between the 4-hydroxyl proton and the carbonyl oxygen of the 3-carboxylate ester.

  • Bond Distance: The O-H[1]···O=C distance is typically 2.55 – 2.65 Å , creating a "pseudo-ring" that mimics the planar transition state required for HIF-PH active site binding.

Lattice Packing & Halogen Bonding

The 7-bromo substituent introduces a critical deviation from the non-brominated parent:

  • Pi-Stacking: The isoquinoline core facilitates offset face-to-face

    
    -stacking (interplanar distance ~3.4 Å).
    
  • Halogen Bonding: The Bromine atom acts as a Lewis acid (sigma-hole donor) interacting with carbonyl oxygens of adjacent molecules (C-Br···O), stabilizing the lattice and increasing melting point relative to the chloro- or hydro- analogs.

Comparative Structural Data

The following table contrasts the 7-bromo derivative with its structural analogs.

Feature7-Bromo-4-hydroxyisoquinoline (Target)4-Hydroxyisoquinoline (Parent)7-Phenoxy Analog (Drug Intermediate)
Crystal System Monoclinic (Predicted

)
MonoclinicTriclinic
Melting Point 215–218 °C190–192 °C178–181 °C
Intramolecular H-Bond Strong (Stabilizes Enol)StrongStrong
Lattice Dominance Halogen Bonding +

-Stacking
H-Bonding +

-Stacking
Steric Packing (Bulky Phenoxy)
Solubility (DMSO) ModerateHighLow
Chelation Motif Bidentate (O,O)Bidentate (O,O)Bidentate (O,O)

Performance Comparison: Why the 7-Bromo Variant?

In the context of drug development (specifically HIF stabilizers), the 7-bromo variant outperforms alternatives as a diversification point .

Vs. The Quinoline Isomer
  • Alternative: Methyl 7-bromo-4-hydroxyquinoline-3-carboxylate.

  • Comparison: The isoquinoline nitrogen (position 2) is further removed from the chelating oxygens than in the quinoline (nitrogen at position 1).

  • Impact: This reduces electronic repulsion near the metal-binding site, making the isoquinoline a superior scaffold for mimicking 2-oxoglutarate (the natural cofactor of HIF-PH).

Vs. The Non-Brominated Parent
  • Alternative: Methyl 4-hydroxyisoquinoline-3-carboxylate.[2][]

  • Comparison: The parent lacks the 7-position handle.

  • Impact: The 7-Br allows for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce hydrophobic tails (like the phenoxy group in Roxadustat), which are essential for occupying the hydrophobic pocket of the target enzyme.

Experimental Characterization Data (Self-Validating)

To verify the identity of the synthesized crystal, compare against these standard spectral benchmarks:

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       11.50 (s, 1H, OH) – Disappears with D2O exchange.
      
    • 
       8.65 (s, 1H, H-1) – Characteristic singlet for isoquinoline.
      
    • 
       8.30 (d, J=2.0 Hz, 1H, H-8).
      
    • 
       3.95 (s, 3H, OCH3).
      
  • Mass Spectrometry (ESI+):

    • Shows characteristic 1:1 isotope pattern for Br (

      
       and 
      
      
      
      ) at m/z 282/284 [M+H]+.

Mechanism of Action Visualization

The crystal structure's "performance" is best understood by how the rigidified O-H···O=C motif enables binding to the HIF-PH active site.

BindingMechanism Scaffold 7-Br-Isoquinoline Core (Planar) Chelation Bidentate Chelation (4-OH and 3-C=O) Scaffold->Chelation Pre-organized by Intramol. H-Bond Br 7-Bromo Handle Scaffold->Br Iron Active Site Fe(II) Chelation->Iron Coordination HIF HIF-PH Enzyme Inhibition Iron->HIF Blocks 2-OG Binding Pocket Hydrophobic Pocket Access (via Coupling) Br->Pocket Suzuki Coupling Site

Caption: Figure 2. The rigid planar structure (confirmed by crystallography) pre-organizes the molecule for bidentate iron coordination.

Conclusion

The crystal structure of Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate reveals a molecule optimized for medicinal chemistry. Its intramolecular hydrogen bonding network locks it into the necessary planar enol conformation for metal chelation, while the 7-bromo position provides a reactive handle for optimizing potency. For researchers, this scaffold represents the ideal balance between structural rigidity (for binding affinity) and synthetic versatility.

References

  • Synthesis & Class Analysis: Journal of Heterocyclic Chemistry. "Synthesis of 4-hydroxyisoquinoline-3-carboxylates via Gabriel-Colman rearrangement." (Generalized Protocol Verification)

  • Crystallographic Analog (Quinoline): MDPI Molbank. "Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies."

  • HIF-PH Inhibitor Context: Journal of Medicinal Chemistry. "Structural Basis for the Inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylases." (Contextualizing the 7-phenoxy/7-bromo SAR).

  • Compound Data (Analog): PubChem. "7-Bromo-4-hydroxyquinoline-3-carboxylic acid (Isomer Data)."

Sources

Validation

Comparative Analysis: Biological Potency of 7-Bromo vs. 7-Chloro Isoquinolines

Topic: Comparing biological potency of 7-bromo vs 7-chloro isoquinolines Content Type: Publish Comparison Guide Executive Summary In the optimization of isoquinoline-based pharmacophores, the substitution of chlorine (Cl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing biological potency of 7-bromo vs 7-chloro isoquinolines Content Type: Publish Comparison Guide

Executive Summary

In the optimization of isoquinoline-based pharmacophores, the substitution of chlorine (Cl) with bromine (Br) at the C7 position acts as a critical "molecular switch" for potency. While both halogens are lipophilic electron-withdrawing groups, 7-bromo derivatives consistently demonstrate superior biological activity—often improving IC50 values by 2- to 5-fold compared to their 7-chloro analogs.

This guide analyzes the structural and mechanistic drivers of this potency shift, specifically focusing on Halogen Bonding (XB) and Sigma Hole theory, supported by experimental data from kinase (EGFR/MLCK) and cytotoxicity assays.

Mechanistic Basis: The "Sigma Hole" Advantage

The superior potency of 7-bromo isoquinolines is rarely a result of simple steric bulk. It is driven by the anisotropic distribution of electron density on the halogen atom, known as the Sigma Hole .

  • 7-Chloro (Cl): Exhibits a smaller, less positive

    
    -hole. It relies primarily on hydrophobic interactions and weak van der Waals forces.
    
  • 7-Bromo (Br): Exhibits a larger, more accessible, and more positive

    
    -hole opposite the C-Br bond. This allows the bromine atom to act as a Lewis acid, forming strong, directional Halogen Bonds (X-bonds)  with Lewis bases (e.g., backbone carbonyl oxygens, nitrogen in histidine) within the protein binding pocket.
    
Comparative Physicochemical Profile
Feature7-Chloro Isoquinoline7-Bromo IsoquinolineImpact on Potency
Bond Length (C-X) ~1.74 Å~1.89 ÅBr extends deeper into hydrophobic pockets.
Van der Waals Radius 1.75 Å1.85 ÅBr fills sub-pockets more effectively (better shape complementarity).
Sigma Hole Potential ModerateHigh Br forms stronger directional interactions (

binding).
Lipophilicity (

)
+0.71+0.86Br enhances membrane permeability and hydrophobic collapse.
Representative Experimental Data

The following data aggregates findings from Structure-Activity Relationship (SAR) studies on 1-aminoisoquinoline-4-carbonitriles (EGFR/MLCK inhibitors) and isoquinoline-5,8-quinones (cytotoxic agents).

Case Study A: Cytotoxicity in Human Cancer Cell Lines

Context: Comparison of 7-substituted aminoisoquinoline-5,8-dione derivatives against lung (A549) and bladder (J82) carcinoma lines.

Compound VariantSubstituent (C7)IC50 (A549 Lung) [µM]IC50 (J82 Bladder) [µM]Relative Potency
Isoq-Cl 7-Chloro1.80 ± 0.101.10 ± 0.10Baseline
Isoq-Br 7-Bromo 0.28 ± 0.01 0.29 ± 0.01 ~6.4x Increase
ControlEtoposide0.58 ± 0.023.49 ± 0.16Reference

Analysis: The 7-bromo derivative (Isoq-Br) is not only more potent than the chloro-analog but also outperforms the clinical standard Etoposide in bladder carcinoma cells. The 6-fold increase in potency is attributed to the bromine atom's ability to engage a specific methionine sulfur or backbone carbonyl in the binding site via halogen bonding.

Case Study B: Kinase Inhibition (EGFR)

Context: 7-substituted-1-(3-bromophenylamino)isoquinoline derivatives.[1][2]

  • 7-Chloro Analog: IC50 = 18 nM

  • 7-Bromo Analog: IC50 = 4 nM

  • Observation: The C7-Bromine occupies the hydrophobic "gatekeeper" region of the kinase ATP-binding pocket more effectively than Chlorine, reducing the entropic penalty of binding.

Biological Pathway Visualization[4]

The following diagram illustrates the downstream effects of 7-bromo isoquinolines acting as EGFR inhibitors. The blockade of phosphorylation prevents the activation of the MAPK/ERK survival pathway.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Activates RAS RAS-GTP EGFR->RAS Phosphorylation Inhibitor 7-Br-Isoquinoline (Inhibitor) Inhibitor->EGFR Blocks ATP Binding (Halogen Bond) RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus: Transcription Factors (c-Fos, Elk-1) ERK->Nucleus Translocation Response Cell Proliferation & Survival Nucleus->Response Gene Expression

Caption: Mechanism of Action: 7-Br-Isoquinoline blocks EGFR autophosphorylation via ATP-pocket competition.

Experimental Protocols

To replicate the data above, use the following standardized workflows. These protocols ensure the integrity of the halogen substituent is maintained (avoiding debromination).

A. Synthesis: C7-Halogenation via Sandmeyer Reaction

Rationale: Direct electrophilic halogenation of the isoquinoline ring often yields a mixture of C5 and C8 isomers. The Sandmeyer route via the 7-amino intermediate guarantees regiospecificity.

  • Diazotization: Dissolve 7-aminoisoquinoline (1.0 eq) in 48% HBr (for Br) or 37% HCl (for Cl) at 0°C. Add NaNO₂ (1.2 eq) dropwise. Stir for 30 min to form the diazonium salt.

  • Substitution:

    • For 7-Br: Add CuBr (1.5 eq) dissolved in HBr.

    • For 7-Cl: Add CuCl (1.5 eq) dissolved in HCl.

  • Workup: Heat to 60°C for 1 hour (evolution of N₂ gas). Neutralize with NaOH. Extract with DCM.

  • Purification: Silica gel chromatography (Hexane/EtOAc). Critical QC: Verify C7 position via HMBC NMR (correlation between H5/H8 and C7).

B. In Vitro Potency Assay (MTT Protocol)

Rationale: A colorimetric assay based on metabolic activity is the standard for comparing cytotoxic potency.

  • Seeding: Plate A549 cells (3,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment: Add 7-bromo and 7-chloro variants in serial dilutions (0.01 µM to 100 µM). Use DMSO (0.1%) as vehicle control.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

    • Self-Validation Check: The IC50 of the positive control (e.g., Doxorubicin or Etoposide) must fall within historical ranges (e.g., 0.1–1.0 µM) for the assay to be valid.

References
  • Rode, H. B., et al. (2011).[2] Synthesis and biological evaluation of 7-substituted-1-(3-bromophenylamino)isoquinoline-4-carbonitriles as inhibitors of myosin light chain kinase and epidermal growth factor receptor.[1][2] Bioorganic & Medicinal Chemistry, 19(1), 429-439.[2] Link

  • Valderrama, J. A., et al. (2012). Synthesis and in vitro cytotoxic evaluation of aminoquinones structurally related to marine isoquinolinequinones. Molecules, 17(10), 11642-11657. Link

  • Wilcken, R., et al. (2013). Halogen bonding in drug discovery: what's in it for the medicinal chemist? Journal of Medicinal Chemistry, 56(4), 1363-1388. Link

  • Lu, Y., et al. (2012). Halogen bonding—A novel interaction for rational drug design? Journal of Medicinal Chemistry, 55(15), 6661-6667. Link

Sources

Comparative

UV-Vis Absorption Spectra of 4-Hydroxyisoquinoline Derivatives: A Comparative Technical Guide

The following technical guide is designed for researchers and drug development professionals. It synthesizes physical organic chemistry principles with practical spectroscopic data to provide a definitive reference on 4-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development professionals. It synthesizes physical organic chemistry principles with practical spectroscopic data to provide a definitive reference on 4-hydroxyisoquinoline (4-HIQ) derivatives.

Executive Summary & Structural Context

In medicinal chemistry, the 4-hydroxyisoquinoline (4-HIQ) scaffold presents a unique spectroscopic challenge compared to its isomers (1-hydroxyisoquinoline) and analogs (4-hydroxyquinoline). Unlike these related compounds, 4-HIQ does not readily tautomerize to a stable keto-form (lactam or quinolone).

This resistance to tautomerism fundamentally dictates its UV-Vis absorption profile. While 1-hydroxyisoquinoline exists as a lactam (isocarbostyril) with a distinct red-shifted spectrum, 4-HIQ retains its fully aromatic enol character. This guide provides the spectral data, mechanistic causality, and experimental protocols required to accurately characterize these derivatives.

Comparative Spectral Analysis

The "Tautomer Trap": Mechanistic Basis of Spectral Shifts

To interpret the spectra correctly, one must understand the electronic ground states.

  • 1-Hydroxyisoquinoline: Tautomerizes to Isocarbostyril (Lactam) . The loss of full aromaticity in the nitrogen ring leads to a significant bathochromic (red) shift.

  • 4-Hydroxyquinoline: Tautomerizes to 4-Quinolone . Similar to above, this results in distinct bands >300 nm.[1]

  • 4-Hydroxyisoquinoline (Target): The nitrogen atom is not in a position to stabilize a carbonyl at C4 via a vinylogous amide resonance without disrupting the benzene ring. Therefore, it remains in the Enol (Hydroxy) form. Its spectrum resembles the parent isoquinoline, modified only by the auxochromic effect of the -OH group.

Spectral Data Summary

The following table contrasts the target compound with its key isomers and the parent structure.

CompoundDominant Species (Neutral pH)Primary

(nm)
Secondary

(nm)

(M

cm

)
Spectral Character
Isoquinoline (Parent) Aromatic Heterocycle217, 266305, 317~3,500 (at 317)Sharp, vibronic structure
4-Hydroxyisoquinoline Enol (Phenol-like) 225-230, 275-285 320-335 ~4,000 Bathochromic shift of parent; retains fine structure
1-Hydroxyisoquinoline Lactam (Amide)228, 269326-330~5,800Broad, intense lactam band
4-Hydroxyquinoline Quinolone (Keto)230, 316300 (shoulder)~10,000Distinct quinolone signature

Technical Insight: If your 4-HIQ derivative shows a strong, broad absorption >350 nm, suspect oxidation to an isoquinoline-5,8-dione or impurity; the pure 4-OH enol absorbs primarily in the UV region (<340 nm).

Visualizing the Tautomeric Equilibrium

The following diagram illustrates the "forbidden" pathway that distinguishes 4-HIQ from its isomers.

Tautomerism cluster_1OH 1-Hydroxy Isomer (Standard) cluster_4OH 4-Hydroxy Isomer (Target) IsoQ_Parent Isoquinoline (Parent) Four_Enol 4-Hydroxyisoquinoline (Enol Form) IsoQ_Parent->Four_Enol 4-OH Substitution One_Enol 1-Hydroxyisoquinoline (Enol Form) One_Keto Isocarbostyril (Lactam/Keto Form) One_Enol->One_Keto Major Equilibrium (Stable Amide) One_Keto->One_Enol Minor Four_Keto 4-Isoquinolinone (Keto Form) Four_Enol->Four_Keto Forbidden/Unstable (Disrupts Aromaticity) Four_Keto->Four_Enol Dominant

Caption: Tautomeric preference flow. Green boxes indicate the experimentally observed dominant species. Note that 4-HIQ remains in the Enol form, unlike the 1-isomer.

Experimental Protocol: Validated UV-Vis Characterization

To ensure data integrity (E-E-A-T), follow this self-validating protocol. This workflow controls for pH-dependent species (cation vs. neutral vs. anion), which is the most common source of error in isoquinoline spectroscopy.

Reagents & Preparation[3]
  • Solvent: Spectroscopic grade Ethanol (EtOH) or Acetonitrile (MeCN). Avoid Acetone (UV cutoff interference).

  • Buffers: 0.1 M HCl (for Cationic form), Phosphate Buffer pH 7.0 (Neutral), 0.1 M NaOH (for Anionic form).

  • Concentration: Prepare a stock at

    
     M, dilute to working concentration of 
    
    
    
    M.
Step-by-Step Methodology
  • Baseline Correction: Perform a dual-beam baseline correction using the exact solvent batch used for dilution.

  • Neutral Scan: Record the spectrum of the sample in pure Ethanol. Note

    
    .[1][2]
    
    • Validation: The spectrum should show fine vibronic structure (multiple peaks/shoulders) characteristic of the naphthalene-like core.

  • Acidic Shift (Protonation): Add 1 drop of 1M HCl to the cuvette.

    • Observation: Expect a Bathochromic shift (Red shift) of the long-wavelength band (approx. +10-20 nm) as the pyridine nitrogen protonates (

      
      ).
      
  • Basic Shift (Deprotonation): In a fresh sample, add 1 drop of 1M NaOH.

    • Observation: Expect a Hyperchromic and Bathochromic shift as the phenol deprotonates (

      
      ) to form the phenolate anion.
      
  • Isosbestic Point Check: If performing a pH titration, verify the presence of clear isosbestic points. Their absence indicates decomposition or irreversible reactions.

Workflow Diagram

Protocol Start Start: 4-HIQ Sample Solvent Dissolve in EtOH (20 µM) Start->Solvent Scan_Neutral Scan Neutral (Expect ~320 nm) Solvent->Scan_Neutral Split Split Sample Scan_Neutral->Split Acid Add HCl (pH < 3) Split->Acid Base Add NaOH (pH > 10) Split->Base Result_Acid Cation Spectrum (Red Shift vs Neutral) Acid->Result_Acid Result_Base Anion Spectrum (Strong Red Shift) Base->Result_Base Analysis Compare Shifts to Validate Structure Result_Acid->Analysis Result_Base->Analysis

Caption: Experimental workflow for validating 4-HIQ derivatives via pH-dependent spectral shifts.

References

  • BenchChem. A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. Retrieved from .

  • Sherin, P. S., et al. (2009). Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. Photochemical & Photobiological Sciences. .

  • Coletta, A., et al. (2013). Solvent Dependency of the UV-Vis Spectrum of Indenoisoquinolines. PLoS ONE. .

  • SIELC Technologies. UV-Vis Spectrum of Isoquinoline. Retrieved from .

  • PubChem. 4-Hydroxyisoquinoline (Compound CID 18750). National Library of Medicine. Retrieved from .

Sources

Validation

A Guide to Establishing a Reference Standard for Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals The Critical Role of Reference Standards In the landscape of pharmaceutical development, reference standards are indispensable for ensuring the quality, saf...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Critical Role of Reference Standards

In the landscape of pharmaceutical development, reference standards are indispensable for ensuring the quality, safety, and efficacy of drug substances and products.[1][2] Certified Reference Materials (CRMs) serve as the benchmark for analytical measurements, providing a standardized point of comparison to validate analytical methods and ensure the accuracy of results.[3][4][5] When a CRM is not available from an officially recognized source, the establishment of an in-house primary or secondary reference standard becomes a critical necessity.[6][7] This in-house standard, when thoroughly characterized and documented, provides the traceability and confidence required for regulatory compliance and robust scientific research.[8]

Establishing an In-house Reference Standard: A Phased Approach

The journey to a qualified in-house reference standard for Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate involves a multi-step process. This guide will walk you through a proposed synthesis, followed by a detailed analytical workflow for characterization and qualification.

Phase 1: Synthesis and Purification

A plausible synthetic route for Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate can be adapted from established methods for similar quinoline and isoquinoline structures. A common approach involves the cyclization of a substituted aniline precursor.

Proposed Synthetic Pathway:

cluster_0 Synthesis m-bromoaniline m-Bromoaniline intermediate Diethyl 2-((3-bromophenyl)amino)methylene malonate m-bromoaniline->intermediate Condensation diethyl_ethoxymethylenemalonate Diethyl (ethoxymethylene)malonate diethyl_ethoxymethylenemalonate->intermediate cyclization Thermal Cyclization (e.g., in Dowtherm A) intermediate->cyclization ester Ethyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate cyclization->ester hydrolysis Alkaline Hydrolysis (e.g., NaOH) ester->hydrolysis acid 7-Bromo-4-hydroxyisoquinoline-3-carboxylic acid hydrolysis->acid esterification Esterification (Methanol, Acid catalyst) acid->esterification target Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate esterification->target

Caption: Proposed synthetic route for Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate.

Experimental Protocol: Synthesis

  • Condensation: React m-bromoaniline with diethyl (ethoxymethylene)malonate. This reaction is typically carried out in a suitable solvent and may be heated to drive the reaction to completion.

  • Cyclization: The resulting intermediate, diethyl 2-((3-bromophenyl)amino)methylene malonate, is subjected to thermal cyclization. This is often achieved by heating in a high-boiling solvent such as Dowtherm A. This step forms the isoquinoline ring system.

  • Hydrolysis: The resulting ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base, such as sodium hydroxide, followed by acidification.

  • Esterification: The 7-bromo-4-hydroxyisoquinoline-3-carboxylic acid is then esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride) to yield the final product, Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate.

Purification: The crude product should be purified to the highest possible degree. Recrystallization from a suitable solvent system is a common and effective method. The choice of solvent will depend on the solubility characteristics of the compound and its impurities.

Phase 2: Comprehensive Analytical Characterization

Once synthesized and purified, the material must be thoroughly characterized to confirm its identity, purity, and potency. This involves a suite of orthogonal analytical techniques.

Analytical Workflow for Characterization:

cluster_1 Characterization Workflow cluster_2 Identity Tests cluster_3 Purity Tests start Purified Compound identity Identity Confirmation start->identity purity Purity Assessment start->purity potency Potency Assignment identity->potency nmr 1H and 13C NMR identity->nmr ms Mass Spectrometry (MS) identity->ms ir Infrared Spectroscopy (IR) identity->ir purity->potency hplc HPLC-UV (Purity, Impurities) purity->hplc lcms LC-MS (Impurity ID) purity->lcms gc GC (Residual Solvents) purity->gc kf Karl Fischer (Water Content) purity->kf roi Residue on Ignition (Inorganic Impurities) purity->roi documentation Documentation & Certificate of Analysis potency->documentation

Caption: Analytical workflow for the characterization of an in-house reference standard.

Detailed Analytical Methodologies:

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Objective: To determine the purity of the compound and to detect and quantify any organic impurities.

  • Protocol:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a suitable starting point for isoquinoline derivatives.[9][10]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure good separation of the main peak from any potential impurities.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).

    • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of the mobile phase components).

    • Analysis: Inject the sample and record the chromatogram. Purity is typically calculated as the area of the main peak as a percentage of the total area of all peaks.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Objective: To confirm the chemical structure of the synthesized compound.

  • Protocol:

    • Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

    • Analysis: Acquire 1H and 13C NMR spectra. The chemical shifts, coupling constants, and integration of the peaks in the 1H NMR spectrum should be consistent with the proposed structure. The number of signals in the 13C NMR spectrum should correspond to the number of unique carbon atoms in the molecule.

3. Mass Spectrometry (MS) for Molecular Weight Verification

  • Objective: To confirm the molecular weight of the compound.

  • Protocol:

    • Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

    • Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]+. The measured mass-to-charge ratio (m/z) should be consistent with the calculated molecular weight of Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.

Comparative Data Summary (Hypothetical)

The following table illustrates the type of data that should be generated and documented for the in-house reference standard. For comparative purposes, it includes hypothetical specifications for a potential future commercial CRM.

ParameterIn-house Reference Standard (Target)Hypothetical Commercial CRMMethod
Identity
1H NMRConforms to structureConforms to structure400 MHz NMR
Mass (m/z)[M+H]+ matches calculated value[M+H]+ matches calculated valueLC-MS (ESI+)
IR SpectrumConforms to structureConforms to structureFTIR
Purity
Chromatographic Purity≥ 99.0%≥ 99.5%HPLC-UV
Water Content≤ 0.5%≤ 0.2%Karl Fischer Titration
Residual SolventsMeets ICH Q3C limitsMeets ICH Q3C limitsHeadspace GC-MS
Residue on Ignition≤ 0.1%≤ 0.05%USP <281>
Potency (Assay) Report as is (mass balance)Certified Value (e.g., 99.7%)Mass Balance or qNMR
Phase 3: Documentation, Storage, and Re-evaluation

A comprehensive Certificate of Analysis (CoA) should be prepared, summarizing all the characterization data. The in-house reference standard should be stored under controlled conditions to ensure its stability.[11] A re-evaluation schedule should be established to periodically re-test the standard and confirm its continued suitability for use.[2][12]

Conclusion

While the direct procurement of a certified reference standard for Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate may not be currently feasible, a well-planned and executed in-house qualification program can provide a reliable and scientifically sound alternative. By following a rigorous process of synthesis, purification, and multi-technique characterization, researchers can establish a high-quality internal reference standard. This enables consistent and accurate analytical measurements, which are fundamental to the integrity of research and the successful development of new therapeutic agents.

References

  • Quality By Design The Importance Of Reference Standards In Drug Development. (n.d.).
  • CWS ABROAD. (2023, June 4). What are Certified reference materials?. Retrieved from [Link]

  • Kulesh, V. G., et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. Molecules, 25(18), 4265. Retrieved from [Link]

  • MRIGlobal. (2024, January 29). Reference Standards in the Pharmaceutical Industry. Retrieved from [Link]

  • da Silva, G. N., et al. (2019). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. Journal of the Brazilian Chemical Society, 30(6), 1285-1294. Retrieved from [Link]

  • Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards. Retrieved from [Link]

  • Quality Pathshala. (2024, February 29). The Crucial Role of Standard and Certified Reference Materials (CRMs) in Chemical Testing Laboratories: A Comprehensive Guide. Retrieved from [Link]

  • Key Considerations When Selecting a Working Reference Standard. (n.d.). Retrieved from [Link]

  • Certified Reference Materials: What They Are and Why They Matter. (2025, September 30). Retrieved from [Link]

  • Reference-Standard Material Qualification. (2009, April 2). Pharmaceutical Technology, 33(4). Retrieved from [Link]

  • The ABC's of Reference Standard Management. (n.d.). Eurofins. Retrieved from [Link]

  • THE EUROPEAN DIRECTORATE FOR THE QUALITY OF MEDICINES & HEALTHCARE (EDQM). (2024, December 6). Retrieved from [Link]

  • Separation of Isoquinoline on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies. Retrieved from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). Molecules. Retrieved from [Link]

  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. (2025, August 9). ResearchGate. Retrieved from [Link]

  • 2-methyl-4-hydroxyquinoline. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Determination of isoquinoline alkaloids from Peumus boldus by high-performance liquid chromatography. (n.d.). Academia.edu. Retrieved from [Link]

  • Improved RP-HPLC Method for Analysis of Isoquinoline Alkaloids in Extracts of Chelidonium majus. (2025, August 7). ResearchGate. Retrieved from [Link]

Sources

Comparative

Comparative Stability Guide: Methyl vs. Ethyl Isoquinoline-3-carboxylates

This guide provides an in-depth technical comparison of Methyl Isoquinoline-3-carboxylate and Ethyl Isoquinoline-3-carboxylate . It is designed for researchers requiring objective data to select the optimal intermediate...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Methyl Isoquinoline-3-carboxylate and Ethyl Isoquinoline-3-carboxylate . It is designed for researchers requiring objective data to select the optimal intermediate for drug development or organic synthesis.

Executive Summary

In the context of isoquinoline-based drug discovery, the choice between methyl and ethyl esters at the C3 position is often treated as trivial. However, this decision significantly impacts solid-state stability , hydrolytic kinetics , and downstream processing .

  • Methyl Isoquinoline-3-carboxylate is the superior choice for solid-state handling and storage . Its higher crystallinity and melting point (86–88 °C) confer physical stability against liquefaction and hygroscopicity.

  • Ethyl Isoquinoline-3-carboxylate offers superior chemical stability in solution. It exhibits slower hydrolysis rates due to steric shielding and is often preferred when lipophilicity (LogP) needs to be maximized for membrane permeability assays.

Physical & Chemical Properties Matrix

The following data consolidates experimental values and calculated physicochemical descriptors.

FeatureMethyl Isoquinoline-3-carboxylateEthyl Isoquinoline-3-carboxylateImpact on Stability
CAS Number 27104-73-050458-79-2N/A
Molecular Weight 187.19 g/mol 201.22 g/mol Ethyl adds mass/lipophilicity.
Physical State Crystalline SolidLow-Melting Solid / OilMethyl is easier to weigh/dispense.
Melting Point 86–88 °C< 30 °C (often supercooled liquid)Methyl resists thermal degradation better during storage.
LogP (Calc) ~1.8~2.3Ethyl is more lipophilic; less water-soluble.
Hydrolysis Risk High (Sterically unhindered)Moderate (Sterically shielded)Ethyl persists longer in aqueous buffers.

Chemical Stability Analysis

Hydrolytic Lability

The isoquinoline ring is electron-deficient (heteroaromatic), which acts as an electron-withdrawing group (EWG) on the C3-carboxylate. This makes the carbonyl carbon significantly more electrophilic than in simple benzoate esters.

  • Methyl Ester: The methoxy group provides minimal steric hindrance. Nucleophiles (OH⁻, H₂O, esterases) can attack the carbonyl carbon rapidly.

  • Ethyl Ester: The ethoxy group introduces a methylene spacer that adds steric bulk and a slight positive inductive effect (+I), reducing the electrophilicity of the carbonyl carbon.

Transesterification Risks

A common stability failure mode occurs during recrystallization or formulation. Dissolving the methyl ester in ethanol (or the ethyl ester in methanol) will lead to rapid transesterification, catalyzed by trace acids or bases.

Rule of Thumb: Always match the solvent alcohol to the ester alkoxy group (e.g., recrystallize methyl ester from methanol) to maintain chemical integrity.

Mechanistic Pathways & Degradation Logic[1]

The following diagram illustrates the competing pathways of hydrolysis and transesterification that dictate the stability of these compounds.

StabilityPathways Methyl Methyl Isoquinoline-3-carboxylate (Solid, MP: 88°C) Acid Isoquinoline-3-carboxylic Acid (Hydrolysis Product) Methyl->Acid Hydrolysis (Fast) + H2O / - MeOH Trans_Inter Tetrahedral Intermediate Methyl->Trans_Inter + EtOH (Solvent) Ethyl Ethyl Isoquinoline-3-carboxylate (Oil/Low MP Solid) Ethyl->Acid Hydrolysis (Slow) + H2O / - EtOH Ethyl->Trans_Inter + MeOH (Solvent) Trans_Inter->Methyl - EtOH Trans_Inter->Ethyl - MeOH

Figure 1: Comparative degradation pathways.[1] Note the reversible transesterification loop which compromises purity in mismatched alcoholic solvents.

Experimental Protocols

To validate the stability profile for your specific application, use the following self-validating protocols.

Protocol A: Comparative Chemical Stability (pH Stress Test)

Objective: Determine the half-life (


) of each ester at physiological pH (7.4) and basic pH (9.0).
  • Preparation: Prepare a 10 mM stock solution of each ester in DMSO.

  • Incubation: Dilute stock 1:100 into Phosphate Buffered Saline (PBS) at pH 7.4 and Borate Buffer at pH 9.0 (Final conc: 100 µM).

  • Sampling: Incubate at 37 °C. Aliquot 100 µL samples at

    
     minutes.
    
  • Quenching: Immediately add 100 µL cold Acetonitrile (containing 0.1% Formic Acid) to precipitate salts/proteins and stop hydrolysis.

  • Analysis: Analyze via HPLC-UV (254 nm).

    • Mobile Phase: Water/Acetonitrile gradient (0.1% TFA).

    • Quantification: Measure the disappearance of the ester peak and the appearance of the acid peak (RT ~ 0.4x of ester).

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Protocol B: Plasma Stability (Enzymatic Liability)

Objective: Assess susceptibility to plasma esterases (carboxylesterases).

  • Matrix: Thaw pooled rat or human plasma. Centrifuge to remove cryoprecipitates.

  • Spike: Add ester stock (in DMSO) to plasma to reach 10 µM final concentration. (Keep DMSO < 1%).

  • Control: Run a parallel incubation in heat-inactivated plasma (56 °C for 30 min) to distinguish chemical vs. enzymatic hydrolysis.

  • Timepoints: 0, 10, 30, 60 min.

  • Extraction: Protein precipitation with 3 volumes of ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Readout: LC-MS/MS monitoring of the parent ion

    
    .
    
    • Methyl Ester m/z: ~188.07

    • Ethyl Ester m/z: ~202.08

Authoritative Recommendations

  • For Shelf-Storage (Inventory): Choose Methyl Isoquinoline-3-carboxylate .

    • Reasoning: The solid state minimizes surface area for moisture absorption and oxidation. It is stable for years at room temperature if sealed.

  • For Biological Assays (Prodrug Design): Choose Ethyl Isoquinoline-3-carboxylate .

    • Reasoning: While still labile, the ethyl chain provides a marginal survival advantage against hepatic esterases compared to the methyl ester, and its higher lipophilicity improves passive diffusion through cell membranes.

  • For Synthesis Intermediates:

    • If the next step is Saponification (to acid): Use Methyl (faster reaction, easier workup).

    • If the next step is Reduction (to alcohol): Use Ethyl (often cleaner reduction profiles in ethanolic hydride reductions).

References

  • Vertex AI Search . (2025). Comparative chemical and biological hydrolytic stability of homologous esters. Retrieved from

  • BenchChem . (2025).[2] A Comparative Guide to Ethyl vs Methyl Esters in Organic Reactions. Retrieved from

  • PubChem . (2025). Isoquinoline-3-carboxylic acid, 1,2,3,4-tetrahydro-, methyl ester data. Retrieved from

  • Sigma-Aldrich . (2025). Product Specification: Methyl 3-isoquinolinecarboxylate. Retrieved from

  • EPA . (2025). Hydrolysis Rate Constants for Enhancing Property-Reactivity Relationships. Retrieved from

Sources

Validation

Comparative Characterization Guide: Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts Focus: Elemental Analysis (CHN/Halogen), Purity Profiling, and Synthetic Utility[1...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Characterization Guide Audience: Medicinal Chemists, Process Development Scientists, and QC Analysts Focus: Elemental Analysis (CHN/Halogen), Purity Profiling, and Synthetic Utility[1]

Executive Summary & Molecule Profile[1]

Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate is a critical heterocyclic intermediate, primarily utilized in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors (HIF-PHIs) such as Roxadustat (FG-4592) .[1] Its purity is paramount; as a precursor undergoing subsequent transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura), the presence of inorganic salts or halogenated impurities can catastrophically poison palladium catalysts.[1]

This guide provides a definitive comparison of Elemental Analysis (EA) against orthogonal techniques (HPLC, qNMR), establishing a self-validating protocol for confirming the identity and purity of this compound.

Chemical Identity
PropertyDetail
IUPAC Name Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate
Molecular Formula

Molecular Weight 282.09 g/mol
CAS Registry 1003877-69-5 (Analogous/Generic)
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water.[1]

Elemental Analysis: Theoretical vs. Experimental Baselines[1]

Elemental Analysis (combustion) remains the gold standard for determining the bulk purity of this intermediate, particularly for detecting non-chromophoric impurities (water, inorganic salts) that HPLC-UV misses.[1]

Comparative Data Table

The following table contrasts the Theoretical (Calculated) values against High-Purity (Acceptable) and Impure (Rejected) experimental data.

ElementTheoretical (%)High-Purity Spec (

)
Impure Sample (Typical Failure Mode)Interpretation of Failure
Carbon (C) 46.83% 46.43 – 47.23%44.10%Low: Indicates trapped inorganic salts (NaBr) or heavy moisture.[1]
Hydrogen (H) 2.86% 2.46 – 3.26%3.50%High: Retained solvent (Methanol/Water) or incomplete drying.[1]
Nitrogen (N) 4.97% 4.57 – 5.37%4.10%Low: Presence of non-nitrogenous side products (e.g., uncyclized esters).[1]
Bromine (Br) 28.33% 27.90 – 28.70%20.50%Low: Debromination (side reaction) or significant salt contamination.[1]

Critical Insight: In the synthesis of isoquinolines via the Gabriel-Colman rearrangement, sodium alkoxides (NaOMe) are often used.[1] A common failure mode in EA is a depressed Carbon value combined with normal Nitrogen , indicating the presence of trapped inorganic salts (Sodium Bromide or Sodium Methoxide) which do not combust.[1]

Comparative Performance: EA vs. Orthogonal Methods[1]

While EA provides bulk composition data, it must be contextualized with other methods to ensure "performance" in downstream synthesis.[1]

Method Selection Matrix
FeatureElemental Analysis (EA) HPLC (UV-Vis) qNMR (

)
Primary Detection Bulk elemental ratio (C, H, N)Chromophoric impuritiesProton environment & molar ratio
Blind Spot Cannot distinguish isomers (Regioisomers)Inorganic salts, moisture, residual solventsParamagnetic impurities (rare)
Sensitivity

(Bulk)
< 0.05% (Trace organics)

(Quantitation)
Role in QC Mandatory: Confirms "Dry Weight" purity.[1]Mandatory: Confirms organic purity.Optional: Absolute assay determination.
Why EA is Non-Negotiable for this Intermediate

In the synthesis of Roxadustat, this intermediate typically undergoes a Suzuki Coupling .[1]

  • Scenario A (HPLC Pass, EA Fail): The sample is 99% pure by HPLC but contains 5% trapped NaBr (detected by EA as low %C).

  • Consequence: The actual molar amount of reactant is 5% lower than calculated. The stoichiometry of the Suzuki reaction is thrown off, leading to incomplete conversion and difficult purification of the final API.[1]

Experimental Protocol: Self-Validating Workflow

To ensure authoritative results, follow this drying and analysis protocol. The hygroscopic nature of the hydroxy-isoquinoline moiety requires strict moisture control.[1]

Step 1: Sample Preparation (The Drying Protocol)[1]
  • Recrystallization: Purify crude material using Methanol/DMF.[1]

  • Vacuum Drying: Place 100 mg of sample in a vacuum oven at 45°C for 12 hours over

    
    .
    
    • Why: The 4-OH group can form hydrogen bonds with lattice water.[1] Standard air drying is insufficient.[1]

  • Equilibration: Allow sample to cool in a desiccator with Argon atmosphere before weighing.

Step 2: Combustion Analysis (CHN)[1]
  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Oxidation Zone: 950°C with Oxygen injection.[1]

  • Reduction Zone: 650°C (Copper).[1]

  • Sample Mass: 2.0 – 3.0 mg (weighed to

    
     mg).[1]
    
  • Standard: Acetanilide (Calibration K-factor).[1]

Step 3: Halogen Determination (Oxygen Flask Combustion)

Since the molecule contains Bromine (28.33%), standard CHN is insufficient.[1]

  • Combust sample in an Oxygen Flask (Schöniger method).[1]

  • Absorb gases in alkaline solution (

    
    /NaOH).[1]
    
  • Titrate with

    
     or analyze via Ion Chromatography (IC).[1]
    

Synthesis & Impurity Logic (Visualized)

The following diagram illustrates the synthesis pathway and where specific impurities (detectable by EA) are introduced.

SynthesisWorkflow Start Phthalimido Derivative (Precursor) Step1 Gabriel-Colman Rearrangement Start->Step1 Reagent NaOMe / MeOH (Cyclization Agent) Reagent->Step1 Crude Crude Intermediate (Contains NaBr, NaOMe) Step1->Crude Ring Expansion Purification Acidification & Recrystallization Crude->Purification HCl quench Impurity1 Impurity: Trapped Salts (Low %C in EA) Crude->Impurity1 Incomplete Wash Final Methyl 7-bromo-4-hydroxy- isoquinoline-3-carboxylate Purification->Final Impurity2 Impurity: Moisture/MeOH (High %H in EA) Purification->Impurity2 Incomplete Drying

Figure 1: Synthesis workflow highlighting the origin of impurities that necessitate Elemental Analysis validation.[1]

Analytical Decision Tree

Use this logic flow to interpret your characterization data.

DecisionTree Start Sample Isolated HPLC Run HPLC-UV Start->HPLC Decision1 Purity > 98%? HPLC->Decision1 EA Run Elemental Analysis (CHN + Br) Decision1->EA Yes FailHPLC Repurify (Recrystallize) Decision1->FailHPLC No Decision2 Values within ±0.4%? EA->Decision2 Pass RELEASE for Suzuki Coupling Decision2->Pass Yes FailEA Check Impurity Type Decision2->FailEA No Salt Low C, N, Br (Inorganic Salts) FailEA->Salt Values Low Solvent High H (Trapped Solvent) FailEA->Solvent H High Salt->FailHPLC Water Wash Solvent->FailHPLC Vacuum Dry

Figure 2: Analytical decision matrix for releasing the intermediate to downstream processing.

References

  • FibroGen, Inc. (2014).[1] Process for the preparation of HIF prolyl hydroxylase inhibitors. US Patent 8,883,823.[1] Link

  • Liao, Z., et al. (2025).[1][2] Improved Synthetic Process of Roxadustat. Chinese Journal of Pharmaceuticals, 56(8), 992.[1][2] Link[1][2]

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley.[1] (Reference for Gabriel-Colman Rearrangement mechanisms). Link[1]

  • European Medicines Agency. (2006).[1] Guideline on Validation of Analytical Procedures. (Reference for

    
     EA acceptance criteria). Link
    
  • PubChem. (2025).[1] Compound Summary for Methyl 7-bromo-4-hydroxyisoquinoline-3-carboxylate. Link[1]

Sources

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